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  • Product: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
  • CAS: 61770-00-1

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

An In-depth Technical Guide to 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is intended for research and informational pur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

Foreword: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1][2] This inherent biological relevance has established the pyrimidine nucleus as a "privileged scaffold" in drug discovery.[2] Derivatives of pyrimidine are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties to achieve desired interactions with biological targets.

This guide focuses on a specific, highly functionalized derivative: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine . The presence of two reactive chlorine atoms at the C4 and C6 positions makes this compound a particularly versatile building block for combinatorial chemistry and lead optimization campaigns. Herein, we will deconstruct its chemical and physical properties, explore its reactivity and synthetic utility, and contextualize its application within a drug discovery framework, providing the field-proven insights required for its effective utilization.

Section 1: Core Chemical and Physical Profile

A molecule's identity and behavior are dictated by its structure and resulting physical properties. Understanding these fundamentals is the non-negotiable first step before any synthetic or biological application.

Chemical Structure and Identity

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a substituted pyrimidine with the following key features:

  • A central pyrimidine ring.

  • Two chlorine atoms at positions 4 and 6.

  • A dimethylamino group at position 2.

  • A methyl group at position 5.

The molecular formula is C₇H₉Cl₂N₃.[4]

Caption: 2D structure of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Physicochemical Data

The following table summarizes the key physicochemical properties. It is crucial to recognize that this data is primarily aggregated from chemical supplier databases and may not have undergone peer-reviewed verification. Always refer to the lot-specific Certificate of Analysis for the most accurate information.

PropertyValueSource(s)
CAS Number 61770-00-1[5]
Molecular Weight 206.07 g/mol [4]
Appearance White to off-white crystalline powderSupplier Data
Melting Point 70-72 °C (for a related analog)[6]
Boiling Point Data not availableN/A
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water.General Chemical Principles
Predicted XlogP 2.9[4]

Section 2: Synthesis and Reactivity Insights

Synthetic Strategy: A Generalized Approach

The key transformation is the conversion of a dihydroxy pyrimidine (the barbituric acid-like tautomer) into the dichloro derivative. This is almost universally accomplished using a strong chlorinating/dehydrating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

G cluster_0 Core Synthesis cluster_1 Activation A Precursors (e.g., Urea, Substituted Malonic Ester) B Cyclocondensation A->B C 2-Dimethylamino-5-methyl- pyrimidine-4,6-diol B->C D Chlorination C->D POCl₃, Heat E Target Compound: 4,6-dichloro-N,N,5- trimethylpyrimidin-2-amine D->E

Caption: Generalized synthetic workflow for dichloropyrimidine derivatives.

Expertise in Action (Causality):

  • Why Cyclocondensation? This is a classic and efficient method for forming the pyrimidine ring, bringing together the N-C-N fragment (from urea or guanidine derivatives) with a C-C-C fragment (from a malonic ester or similar dicarbonyl).

  • Why POCl₃? Phosphorus oxychloride serves a dual purpose. It acts as a dehydrating agent to convert the more stable di-keto tautomer into the di-enol form, and then as a chlorinating agent to replace the hydroxyl groups with chlorine atoms, thereby "activating" the scaffold for subsequent reactions.

Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic value of this compound is rooted in its reactivity. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This effect is significantly amplified by the strong inductive-withdrawing properties of the two chlorine atoms. Consequently, the C4 and C6 positions are highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) .[7][8]

The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[7] In this molecule, the C4 and C6 positions are the primary sites of reaction. This allows for the sequential and often selective displacement of the chlorine atoms with a wide array of nucleophiles (amines, alcohols, thiols), making it an ideal scaffold for building chemical libraries.

Section 3: Application in Drug Discovery

The 4,6-dichloropyrimidine motif is a well-established pharmacophore. Its ability to serve as a rigid scaffold presenting two vectors for chemical diversification allows medicinal chemists to systematically probe the binding pockets of biological targets.

Role as a Core Scaffold

The development of novel therapeutics, particularly kinase inhibitors, frequently employs this type of heterocyclic core.[2][9] The SNAr chemistry allows for the facile synthesis of a large library of analogues from a common intermediate, which is essential for establishing Structure-Activity Relationships (SAR).

Start Scaffold Selection (4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine) Library Library Synthesis via S_N_Ar (Diverse Nucleophiles: R¹-NH₂, R²-OH, etc.) Start->Library Causality: Reactive handles (Cl) enable rapid diversification Screening High-Throughput Screening (HTS) (Biochemical or Cellular Assays) Library->Screening Hit Hit Identification (Compounds with desired activity) Screening->Hit SAR SAR by Synthesis (Systematic Analoging) Hit->SAR Lead Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Lead Iterative Cycles Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing a reactive chemical scaffold.

Representative Experimental Protocol: Mono-Amination via SNAr

This protocol is a representative, self-validating system for the mono-substitution of a dichloropyrimidine. The key to success is controlling the stoichiometry and temperature to favor single displacement.

Objective: To replace one chlorine atom of the title compound with a primary amine (e.g., benzylamine) as a proof-of-concept.

Methodology:

  • Reaction Setup: To a solution of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or 1,4-dioxane, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. A polar aprotic solvent is chosen to solubilize the reactants and stabilize the charged Meisenheimer intermediate of the SNAr mechanism. The base acts as a scavenger for the HCl generated during the reaction, driving it to completion.

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.0-1.1 eq) dropwise to the stirring solution at room temperature.

    • Causality: Using a slight excess or stoichiometric amount of the amine nucleophile favors mono-substitution. A large excess would increase the rate of the second, undesired substitution.

  • Reaction Monitoring (Self-Validation): Heat the reaction to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete when the starting material is consumed.

    • Causality: Monitoring ensures the reaction is not stopped prematurely or allowed to overheat, which could lead to side products or the formation of the di-substituted product. The appearance of a new, single major product spot (by TLC) or peak (by LC-MS) with the expected mass validates the desired transformation.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base and other water-soluble components. Purification by chromatography separates the desired mono-substituted product from any unreacted starting material, di-substituted by-product, or other impurities.

Section 4: Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount for both researcher safety and experimental integrity.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

[1] Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available at: [Link]

[2] Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

[3] ResearchGate. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

[13] Sel-Bahaie, S., El-Deeb, A., & Assy, M. C. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie, 46(1), 26-8. Available at: [Link]

[5] Chemsrc. (n.d.). CAS#:61770-00-1 | 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. Retrieved April 2, 2026, from [Link]

[9] PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available at: [Link]

[4] PubChemLite. (n.d.). 4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine. Retrieved April 2, 2026, from [Link]

[10] KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved April 2, 2026, from [Link]

[14] XiXisys. (n.d.). CAS 61770-00-1 GHS 11 (Rev.11) SDS/MSDS. Retrieved April 2, 2026, from [Link]

[15] PubChem. (n.d.). 4,6-dichloro-5-methoxy-N-methylpyrimidin-2-amine. Retrieved April 2, 2026, from [Link]

[16] PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. Retrieved April 2, 2026, from [Link]

[17] PubMed. (2011, November 15). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Available at: [Link]

Sources

Exploratory

Comprehensive Profiling of Predicted Collision Cross Section (CCS) Values for 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine in Ion Mobility-Mass Spectrometry (IM-MS)

Executive Summary & Chemical Context In the landscape of modern drug development and untargeted metabolomics, the unambiguous identification of active pharmaceutical ingredients (APIs), their precursors, and their metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of modern drug development and untargeted metabolomics, the unambiguous identification of active pharmaceutical ingredients (APIs), their precursors, and their metabolites is paramount. 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (Molecular Formula: C₇H₉Cl₂N₃; Monoisotopic Mass: 205.01735 Da) is a critical synthetic intermediate[1]. It serves as a primary building block in the facile synthesis of MC-1220 , a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) currently under investigation as a topical microbicide for the prevention of HIV-1 transmission[2][3].

When tracking such precursors or their downstream degradation products in complex biological matrices (e.g., vaginal fluids, plasma, or environmental wastewater), traditional Liquid Chromatography-Mass Spectrometry (LC-MS) can suffer from false-positive annotations due to isomeric interference. Ion Mobility-Mass Spectrometry (IM-MS) resolves this by introducing the Collision Cross Section (CCS) —a robust, orthogonal physicochemical property reflecting an ion's gas-phase size, shape, and charge[4].

Because empirical CCS standards are not always available for niche synthetic intermediates, machine learning-based predictive models like CCSbase have become indispensable for generating high-confidence reference libraries[5][6]. This whitepaper details the predicted CCS profiles for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine and provides a self-validating experimental protocol for empirical verification.

Theoretical Framework: Machine Learning in CCS Prediction

The predicted CCS values for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine are derived from CCSbase , a high-throughput predictive model trained on a comprehensive database of empirical CCS measurements[5][7].

Causality of the Prediction Model

The gas-phase conformation of an ion is dictated by its intramolecular interactions and the specific adduct it forms during electrospray ionization (ESI). CCSbase utilizes the Simplified Molecular-Input Line-Entry System (SMILES) string of the target compound to generate a matrix of 2D and 3D molecular descriptors[4][6]. These descriptors capture topological polar surface area, molecular volume, and steric hindrance. A machine learning regressor (typically Support Vector Regression or XGBoost) then maps these features to predict the rotationally averaged collision cross section ( Ω ) in nitrogen drift gas.

G A Input Structure (SMILES) B Descriptor Generation (2D & 3D Features) A->B Parse C Machine Learning Model (CCSbase) B->C Feature Vector D Predicted CCS Values (Adduct-Specific) C->D Inference

Caption: Machine learning pathway for generating adduct-specific CCS predictions via CCSbase.

Quantitative Data: Predicted CCS Profiles

The table below summarizes the predicted CCS values for various adducts of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, calculated using the CCSbase algorithm[1].

Data Interpretation Insight: Notice the significant variance in CCS based on the adduct species. The protonated species [M+H]+ exhibits a compact conformation (138.5 Ų). In contrast, the acetate adduct [M+CH3COO]- possesses a significantly larger cross-section (190.9 Ų). This 37% increase in spatial footprint is caused by the steric bulk of the acetate ion coordinating with the pyrimidine ring, which forces the gas-phase complex into an extended conformation to minimize electrostatic repulsion.

Adduct SpeciesIonization Modem/z (Da)Predicted CCS (Ų)
[M+H-H₂O]+ Positive188.01461132.5
[M+H]+ Positive206.02463138.5
[M]+ (Radical)Positive205.01680143.0
[M+K]+ Positive243.98051146.1
[M+Na]+ Positive228.00657149.8
[M+NH₄]+ Positive223.05117157.2
[M-H]- Negative204.01007140.7
[M]- (Radical)Negative205.01790143.0
[M+Na-2H]- Negative225.99202144.0
[M+HCOO]- Negative250.01555152.6
[M+CH₃COO]- Negative264.03120190.9

Data Source: PubChemLite / CCSbase predictions for CID 12331517[1].

Experimental Protocol: Empirical Validation via TWIMS-MS

Phase 1: Instrument Calibration (The Self-Validating System)

Unlike Drift Tube Ion Mobility (DTIMS), TWIMS requires calibration using compounds of known CCS to convert measured drift times ( td​ ) into CCS values.

  • Prepare Calibrant: Prepare a 10 µg/mL solution of Polyalanine in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Acquire Calibrant Data: Infuse the polyalanine solution at 5 µL/min into the ESI source.

  • Generate Calibration Curve: Plot the corrected drift times ( td′​ ) against the established reference CCS values of polyalanine oligomers (n=4 to n=14).

    • Causality Check: The R2 of the exponential calibration curve must be ≥0.995 . If it is lower, the traveling wave velocity or height parameters are causing ion surfing or trapping, and the wave parameters must be optimized.

Phase 2: Sample Acquisition
  • Sample Preparation: Dissolve 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine standard in LC-MS grade Acetonitrile to a final concentration of 1 µg/mL.

  • Ionization: Introduce the sample via direct infusion. Set the ESI capillary voltage to 2.5 kV (Positive mode) and 2.0 kV (Negative mode) to capture the full range of adducts listed in Section 3.

  • TWIMS Separation: Utilize Nitrogen ( N2​ ) as the drift gas. Maintain the IM cell pressure at exactly 2.5 mbar.

  • Data Extraction: Extract the arrival time distributions (ATDs) for the specific m/z values (e.g., extract m/z 206.0246 for the [M+H]+ adduct).

Phase 3: CCS Calculation
  • Determine Drift Time: Identify the apex of the ATD peak to determine the experimental drift time ( td​ ).

  • Apply Calibration: Map the sample's td​ onto the polyalanine calibration curve to derive the empirical TWCCSN2​ value.

  • Comparative Analysis: Compare the empirical value against the CCSbase predicted value. A deviation of ≤2−3% is generally considered a successful validation of the ML prediction[6][8].

G A Sample Infusion (ESI Source) B Ion Mobility Separation (TWIMS Cell, N2 Gas) A->B Ionization C Mass Analysis (Q-TOF) B->C m/z Separation D Drift Time (td) Extraction C->D Data Acquisition E Polyalanine Calibration (td to CCS Conversion) D->E Apply Curve F Empirical CCS Value E->F Validation

Caption: Experimental workflow for empirical validation of predicted CCS values using TWIMS-MS.

Conclusion

The integration of predictive CCS profiling bridges the gap between synthetic chemistry and analytical tracking. For 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, understanding its gas-phase behavior across 11 different adduct states allows researchers to confidently track this precursor during the synthesis and pharmacokinetic evaluation of the HIV microbicide MC-1220. By utilizing the predicted values (ranging from 132.5 Ų to 190.9 Ų) as a baseline and employing the rigorous TWIMS validation protocol outlined above, analytical laboratories can drastically reduce false-positive annotations in untargeted screening workflows.

References

  • PubChemLite / Université du Luxembourg. "4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine - PubChemLite". uni.lu.
  • Ross, D. H., Cho, J. H., & Xu, L. "Collision Cross Section Database and Prediction - CCSbase". CCSbase.net.
  • Boudah, S., et al. "Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics". PMC / NIH.
  • Xu Lab. "CCS Database and Prediction". University of Washington.
  • Domingo-Almenara, X., et al. "A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules". Analytical Chemistry - ACS Publications.
  • Ross, D. H., et al. "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites". bioRxiv.
  • La Colla, P., et al. "Topical nonnucleoside reverse transcriptase inhibitor MC 1220 partially prevents vaginal RT-SHIV infection of macaques". PubMed / NIH.
  • Loksha, Y. M., et al. "Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs". PubMed / NIH.

Sources

Foundational

Computational Identification and Synthetic Utility of 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine: A Core Building Block for NNRTI Development

Executive Summary In modern drug development and cheminformatics, the absolute precision of chemical identifiers is non-negotiable. Ambiguity in molecular representation can lead to catastrophic downstream failures in bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and cheminformatics, the absolute precision of chemical identifiers is non-negotiable. Ambiguity in molecular representation can lead to catastrophic downstream failures in both computational screening and benchtop synthesis. This technical guide provides an in-depth analysis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1)[1], a highly functionalized pyrimidine derivative. Beyond its structural elucidation via SMILES and InChIKey, this document details its critical role as a synthetic precursor in the development of MC-1220, a potent Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) microbicide targeting HIV-1[2].

Molecular Architecture & Identifier Causality

To computationally manipulate 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, we must translate its 2D topology into machine-readable strings. The causality behind these strings reveals the exact connectivity of the molecule.

SMILES Breakdown

The canonical SMILES string for this compound is CC1=C(Cl)N=C(N(C)C)N=C1Cl[3]. As an application scientist, I do not just read this string; I parse its topological traversal:

  • C: The traversal begins at the methyl carbon attached to the C5 position of the pyrimidine ring.

  • C1: The C5 carbon of the pyrimidine ring. The 1 designates the opening of a ring closure.

  • =C(Cl): The adjacent C4 carbon, double-bonded to C5, featuring a chlorine substituent in a branch (Cl).

  • N=: The N3 nitrogen atom of the pyrimidine core.

  • C(N(C)C): The C2 carbon, bonded to a dimethylamino group (-N(CH3)2).

  • N=: The N1 nitrogen atom.

  • C1Cl: The C6 carbon, containing the second chlorine atom and closing the ring at the C5 carbon (1).

InChI and InChIKey Elucidation

While SMILES is highly dependent on the starting atom and traversal path, the InChI (International Chemical Identifier) and its hashed counterpart, the InChIKey , provide a canonical, database-agnostic fingerprint[4].

  • InChI String: InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3[4]

    • Main Layer (1S/C7H9Cl2N3): Standard version 1, defining the exact molecular formula.

    • Connectivity Layer (/c1-4-5(8)...): Maps the carbon skeleton and heteroatom attachments. For instance, 12(2)3 explicitly dictates that the amine nitrogen (atom 12) is connected to two distinct methyl carbons (atoms 2 and 3).

    • Hydrogen Layer (/h1-3H3): Specifies the distribution of protons, confirming the presence of three intact methyl groups (H3).

  • InChIKey: JYFSQUKOJVZDJE-UHFFFAOYSA-N[4]

    • The first 14 characters (JYFSQUKOJVZDJE) represent the SHA-256 hash of the connectivity layer, ensuring that any database query for this exact structural topology will yield a 100% match, such as PubChem CID 12331517[4].

Quantitative Data Summary

The following table consolidates the critical physicochemical identifiers required for inventory management and computational modeling.

PropertyValueReference
IUPAC Name 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine[3]
CAS Registry Number 61770-00-1[1]
PubChem CID 12331517[4]
Molecular Formula C7H9Cl2N3[3]
Molecular Weight 206.07 g/mol [3]
SMILES CC1=C(Cl)N=C(N(C)C)N=C1Cl[3]
InChI InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3[4]
InChIKey JYFSQUKOJVZDJE-UHFFFAOYSA-N[4]

Cheminformatics Validation Protocol (Self-Validating System)

To ensure absolute trustworthiness before initiating any physical synthesis, computational validation of the precursor is mandatory. The following Python protocol utilizes RDKit to construct a self-validating system . If the input SMILES contains valence errors or impossible ring topologies, the system intentionally halts, preventing erroneous database queries.

Step-by-Step Methodology:

  • Environment Initialization: Instantiate a Python environment with RDKit (pip install rdkit-pypi).

  • Molecule Instantiation & Sanitization: Parse the SMILES string using Chem.MolFromSmiles(). This step chemically sanitizes the input. If the structure violates physical chemistry laws, it returns a NoneType object, halting the pipeline.

  • Canonicalization: Generate the canonical SMILES via Chem.MolToSmiles() to remove arbitrary atom-ordering artifacts.

  • Identifier Generation: Compute the InChI and InChIKey using the rdkit.Chem.inchi module.

  • Database Cross-Reference: Use the generated InChIKey (JYFSQUKOJVZDJE-UHFFFAOYSA-N) to programmatically query PubChem via its REST API, confirming the identity of CID 12331517[4].

Synthetic Application: The MC-1220 Pathway

The true value of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine lies in its utility as a building block. It is the foundational precursor for MC-1220 , an NNRTI microbicide[2].

Causality of Reagent Selection: Why use this specific pyrimidine derivative? The di-chloro substitution at C4 and C6 provides two highly reactive electrophilic centers, perfectly primed for Nucleophilic Aromatic Substitution (SNAr). The N,N-dimethyl group at C2 and the methyl group at C5 provide the exact steric bulk and lipophilicity required for the final MC-1220 molecule to anchor correctly within the hydrophobic binding pocket of the HIV-1 reverse transcriptase enzyme.

Step-by-Step Synthetic Protocol:

  • Reagent Preparation: Isolate 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1)[1] in an anhydrous solvent environment.

  • Condensation (SNAr): React the pyrimidine precursor with the sodium salt of 2,6-difluorophenylacetonitrile[2]. The nucleophilic attack regioselectively displaces the chloride at the C4 position.

    • Self-Validation Checkpoint: Analyze the intermediate via LC-MS. A successful displacement results in a predictable mass shift (loss of 35.5 Da for Cl, addition of the nucleophile mass), providing empirical confirmation before proceeding.

  • Methylation: Introduce a methyl group to the resulting intermediate. This restricts the rotational degrees of freedom, locking the molecule into the bioactive conformation required for target binding.

  • Acidic Hydrolysis: Subject the methylated intermediate to strong acidic hydrolysis to yield the final NNRTI microbicide, MC-1220[2].

Experimental & Computational Workflows

The logical relationship between the computational validation phase and the downstream physical synthesis is visualized below.

G cluster_0 Cheminformatics Validation Protocol cluster_1 Synthetic Workflow (MC-1220) N1 Input SMILES CC1=C(Cl)N=C(N(C)C)N=C1Cl N2 RDKit Parsing & Sanitization N1->N2 N3 InChIKey Generation JYFSQUKOJVZDJE-UHFFFAOYSA-N N2->N3 N4 PubChem Validation CID: 12331517 N3->N4 S1 Precursor CAS: 61770-00-1 N4->S1 Verified Precursor S2 Condensation + 2,6-difluorophenylacetonitrile S1->S2 S3 Methylation & Acidic Hydrolysis S2->S3 S4 Target NNRTI MC-1220 S3->S4

Figure 1: Cheminformatics validation workflow and downstream synthetic application for MC-1220.

References

  • PubChemLite. "4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine". Université du Luxembourg. URL:[Link]

  • Loksha, Y. M., et al. "Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs." Organic & Biomolecular Chemistry, RSC Publishing (2015). URL: [Link]

Sources

Exploratory

Reactivity Profile of 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine in Nucleophilic Substitutions: A Technical Guide

Abstract & Scope The rational design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) relies heavily on the precise functionalization of pyrimidine cores. 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CID 123...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The rational design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) relies heavily on the precise functionalization of pyrimidine cores. 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CID 12331517) serves as a critical electrophilic scaffold in the synthesis of potent antiviral microbicides, most notably MC-1220. This whitepaper provides an in-depth analysis of the reactivity profile of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions. By dissecting the electronic determinants, mechanistic pathways, and self-validating experimental protocols, this guide equips synthetic chemists and drug development professionals with the causality behind the reaction conditions required to successfully manipulate this sterically hindered pyrimidine.

Structural & Electronic Profiling

To master the reactivity of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, one must first deconstruct the competing electronic and steric effects governing its pyrimidine ring:

  • The Pyrimidine Core (Electron Sink): The two endocyclic nitrogen atoms exert a strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effect. This drastically lowers the LUMO energy of the ring, activating the C4 and C6 positions for nucleophilic attack.

  • C2-Dimethylamino Group (Deactivating but Directing): The N,N -dimethylamino group at the C2 position pushes electron density into the ring via resonance ( +M effect). While this generally deactivates the ring toward SNAr compared to an unsubstituted pyrimidine, the overwhelming −M effect of the ring nitrogens compensates for this, maintaining electrophilicity at C4 and C6.

  • C5-Methyl Group (Steric Shielding): The methyl group at C5 introduces significant steric hindrance adjacent to the reactive C4 and C6 centers. This dictates that only highly reactive, "naked" nucleophiles (such as carbanions in polar aprotic solvents) can successfully overcome the activation energy barrier.

  • C4/C6-Dichloro Substituents (Leaving Groups): The chloride ions serve as excellent leaving groups. Because the molecule is symmetric around the C2-C5 axis, nucleophilic attack at either C4 or C6 yields the same regioisomer, simplifying downstream purification.

Mechanistic Dynamics of the SNAr Pathway

The condensation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile proceeds via a classic addition-elimination SNAr mechanism.

The reaction is initiated by the irreversible deprotonation of 2,6-difluorophenylacetonitrile using Sodium Hydride (NaH). The resulting carbanion attacks the C4 position of the pyrimidine ring, disrupting aromaticity to form a highly stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the electronegative pyrimidine nitrogens. Subsequent expulsion of the chloride leaving group restores aromaticity, yielding the C4-substituted intermediate.

SNAr_Mechanism A 4,6-Dichloro-N,N,5-trimethyl pyrimidin-2-amine (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack at C4 position B 2,6-Difluorophenylacetonitrile Carbanion (Nucleophile) B->C NaH / DMF (Naked Anion) D C4-Substituted Product + Cl- Leaving Group C->D Chloride Expulsion (Rearomatization)

Figure 1: SNAr mechanism detailing the nucleophilic attack and chloride expulsion.

Self-Validating Experimental Protocol: One-Pot Synthesis of MC-1220

Traditional syntheses of MC-1220 required the isolation of multiple intermediates. However, as demonstrated by , a streamlined one-pot approach maximizes throughput. The following protocol embeds causality and in-process quality controls (IPCs) to ensure a self-validating workflow.

Step 1: Carbanion Generation
  • Procedure: Add sodium hydride (0.6 g, 55% suspension in mineral oil, 14 mmol) portion-wise to a solution of 2,6-difluorophenylacetonitrile (10 mmol) in strictly anhydrous N,N -dimethylformamide (DMF) (15 mL). Stir for 15 minutes at room temperature.

  • Causality & Validation: NaH is chosen over weaker bases (like carbonates) because its conjugate acid is hydrogen gas ( H2​ ). The visible evolution of H2​ bubbles serves as an immediate, self-validating visual confirmation of irreversible carbanion formation. DMF is utilized as a polar aprotic solvent; it strongly solvates the Na+ cation while leaving the carbanion "naked" and highly reactive, which is mandatory to overcome the steric bulk of the pyrimidine's C5-methyl group.

Step 2: SNAr Condensation
  • Procedure: Add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (10 mmol) directly to the reaction mixture. Stir for 30 minutes at room temperature.

  • Causality & Validation: IPC Checkpoint: Spot the reaction mixture on a TLC plate (Hexane/Ethyl Acetate). The complete disappearance of the high-Rf pyrimidine starting material validates the successful formation of the SNAr product.

Step 3: In Situ Alkylation
  • Procedure: Add methyl iodide (0.76 mL, 12 mmol) in one portion. Stir for 1.5 hours at room temperature.

  • Causality & Validation: The remaining base deprotonates the newly formed, highly acidic methine proton. Subsequent SN​2 attack on methyl iodide installs a methyl group at the stereocenter. This methylation is pharmacologically critical, as it locks the conformation of the final drug for optimal binding in the HIV-1 reverse transcriptase pocket.

Step 4: Global Hydrolysis and Decarboxylation
  • Procedure: Quench the mixture with concentrated HCl and reflux for 90 hours. Cool the mixture and neutralize with 10% NaOH to precipitate the final product (MC-1220).

  • Causality & Validation: Why 90 hours of harsh reflux? The nitrile group is buried in a severe steric cleft flanked by a methyl group, a pyrimidine ring, and a difluorophenyl ring. Extreme conditions are required to hydrolyze the nitrile to a carboxylic acid, which then spontaneously decarboxylates. Concurrently, the unreacted C6-chloro group is hydrolyzed to a hydroxyl group, tautomerizing to the thermodynamically stable pyrimidin-4(3H)-one core.

  • IPC Checkpoint: Perform LC-MS at 48h and 72h. The intermediate carboxylic acid will appear as an [M+44] peak relative to the final product. Complete disappearance of this peak validates the termination of the reflux.

Workflow Step1 Step 1: Deprotonation NaH + 2,6-Difluorophenylacetonitrile Dry DMF, 15 min, RT Step2 Step 2: SNAr Condensation Add Pyrimidine Substrate Stir 0.5 h, RT Step1->Step2 Step3 Step 3: In Situ Alkylation Add Methyl Iodide (MeI) Stir 1.5 h, RT Step2->Step3 Step4 Step 4: Extreme Hydrolysis Conc. HCl, Reflux 90 h (Decarboxylation & Cl-Hydrolysis) Step3->Step4 Final MC-1220 Precipitation (Neutralize with 10% NaOH) Step4->Final

Figure 2: One-pot experimental workflow for MC-1220 synthesis via SNAr.

Yield Optimization & Quantitative Analysis

When scaling the synthesis of NNRTIs, chemists must weigh the benefits of intermediate isolation against overall throughput. The table below summarizes the quantitative data comparing the stepwise isolation method versus the one-pot streamlined approach.

Synthesis StrategyIntermediate IsolationReagents & Critical ConditionsOverall YieldTime & Resource Efficiency
Stepwise Synthesis Yes (Compounds 2 & 6 isolated)NaH, DMF, MeI, 8M HCl (90h)81% Low (Requires multiple chromatographic purifications and solvent removals)
One-Pot Synthesis No (Direct to MC-1220)NaH, DMF, MeI, conc. HCl (90h)74% High (Streamlined process, minimizes solvent waste, ideal for scale-up)

While the stepwise synthesis provides a marginally higher overall yield (81%), the one-pot synthesis (74%) is vastly superior for drug development pipelines due to the elimination of two labor-intensive purification steps.

Conclusion

The reactivity of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a masterclass in balancing electronic activation with steric hindrance. By leveraging the strong −M effect of the pyrimidine nitrogens and utilizing highly reactive naked carbanions in aprotic solvents, researchers can drive SNAr reactions to completion. Understanding the causality behind these extreme conditions—particularly the 90-hour hydrolysis required to overcome steric shielding—is paramount for the successful synthesis of next-generation antiviral therapeutics.

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(3), 940-946.[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12331517, 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. PubChem.[Link]

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: Nucleophilic Aromatic Condensation of 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine with 2,6-Difluorophenylacetonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically the microbicide MC-1220 and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically the microbicide MC-1220 and its phosphoramidate prodrugs[1].

Executive Summary & Mechanistic Context

The condensation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile represents a critical, highly convergent carbon-carbon bond-forming step in the synthesis of advanced F2-N,N-DABO antiviral architectures[1][2]. This reaction proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway.

The 2,6-difluorophenyl moiety serves as a vital anchor point within the non-nucleoside binding site (NNBS) of the HIV-1 reverse transcriptase, granting these molecules sub-nanomolar potency against both wild-type and mutant viral strains[2]. As a Senior Application Scientist, I have structured this protocol not merely as a sequence of steps, but as a self-validating mechanistic system to ensure high fidelity, regioselectivity, and yield during execution.

Mechanistic Rationale & Causality

Understanding the causality behind the reagent selection is paramount for troubleshooting and scaling this protocol:

  • Nucleophile Generation (The Naked Anion Effect): The α -protons of 2,6-difluorophenylacetonitrile are highly acidic due to the strong electron-withdrawing effects of the adjacent cyano group and the inductive pull of the ortho-fluorines. Sodium Hydride (NaH) is selected as a strong, non-nucleophilic base to ensure irreversible deprotonation. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature heavily solvates the Na+ cation, leaving the α -cyano carbanion "naked" and highly reactive.

  • Regioselective SN​Ar Addition: The electrophile, 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, is symmetrically substituted at the C-4 and C-6 positions[3]. Nucleophilic attack by the carbanion at C-4 displaces the chloride ion via a Meisenheimer complex transition state.

  • Prevention of Over-Substitution: Why does the reaction stop at mono-substitution? Once the first condensation occurs, the remaining α -proton on the newly formed product is even more acidic. It is immediately deprotonated in the basic medium, yielding an anionic product. This localized negative charge strongly deactivates the pyrimidine ring, completely shutting down secondary nucleophilic attack at the C-6 position.

Experimental Workflows & Logical Systems

The following diagrams map the physical workflow and the logical in-process controls (IPCs) required to validate the reaction at each phase.

Workflow Step1 Activation Phase 2,6-Difluorophenylacetonitrile + NaH Solvent: Anhydrous DMF, 0 °C Step2 Carbanion Formation Alpha-Cyano Carbanion Generated (H2 Gas Evolution) Step1->Step2 Deprotonation Step3 Electrophile Addition Add 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Maintain 0 °C -> RT Step2->Step3 Intermediate Ready Step4 S_NAr Substitution Nucleophilic Attack at C-4 Displacement of Chloride Step3->Step4 Condensation Step5 Quenching & Workup Ethanol / Cold Water Addition Ether Extraction Step4->Step5 Reaction Completion Step6 Purification Target Condensation Product Step5->Step6 Isolation

Figure 1: Experimental workflow and mechanistic progression of the SN​Ar condensation reaction.

IPC IPC1 Phase 1: Deprotonation Control: Observe H2 gas evolution Validation: Cessation of bubbling indicates complete carbanion formation IPC2 Phase 2: S_NAr Reaction Control: TLC Monitoring (Hexane/EtOAc) Validation: Disappearance of starting pyrimidine spot IPC1->IPC2 IPC3 Phase 3: Quenching Control: Temperature monitoring Validation: Exotherm controlled, no degradation products IPC2->IPC3

Figure 2: Self-validating logical system for in-process controls during the condensation protocol.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine 206.071.02.06 gElectrophilic Scaffold
2,6-Difluorophenylacetonitrile 153.131.11.68 gNucleophile Precursor
Sodium Hydride (60% dispersion in oil)24.001.50.60 gNon-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent

Table 2: Reaction Parameters & Expected Outcomes

ParameterTarget ValueMechanistic Rationale
Deprotonation Temp 0 °C to 5 °CControls the highly exothermic reaction of NaH; prevents solvent degradation.
Reaction Temp 20 °C to 25 °C (RT)Provides sufficient thermal energy to overcome the SN​Ar transition state barrier.
Reaction Time 1.5 to 3.0 hoursEnsures complete conversion. Prolonged exposure risks unwanted side reactions.
Expected Yield 75% - 85%High convergence due to the mono-substitution protection mechanism.

Step-by-Step Self-Validating Protocol

Phase 1: System Preparation and Carbanion Generation
  • Atmosphere Control: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon or N2​ . Maintaining an anhydrous environment is critical to prevent the premature quenching of Sodium Hydride.

  • Base Suspension: Add 0.60 g of NaH (60% dispersion) to the flask. Suspend in 10 mL of anhydrous DMF and cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile Activation: Dissolve 1.68 g of 2,6-difluorophenylacetonitrile in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Self-Validation Check: Observe the reaction mixture. The evolution of hydrogen gas ( H2​ ) must be visible. Stir for an additional 15–30 minutes at 0 °C until bubbling ceases, validating that the α -cyano carbanion has fully formed.

Phase 2: Electrophilic Addition and SN​Ar Condensation
  • Addition: Dissolve 2.06 g of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine in 5 mL of anhydrous DMF. Add this solution dropwise to the active carbanion mixture while strictly maintaining the temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction vessel to slowly warm to room temperature (20–25 °C). Stir the mixture continuously for 1.5 to 3 hours[1].

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1 v/v) mobile phase. The complete disappearance of the UV-active starting pyrimidine spot validates that the condensation has reached its endpoint.

Phase 3: Quenching and Product Isolation
  • Controlled Quenching: Re-cool the reaction mixture to 0 °C. Carefully add 1–2 mL of absolute ethanol dropwise. Causality: Ethanol reacts with unreacted NaH to form sodium ethoxide, a milder base, safely neutralizing the system without the violent exotherm associated with direct water addition.

  • Precipitation/Partitioning: Add 50 mL of cold distilled water to the flask. Transfer the mixture to a separatory funnel and extract with diethyl ether ( 3×40 mL).

  • Self-Validation Check: Ensure clear phase separation. If an emulsion forms (common with DMF/water mixtures), add 10 mL of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic product into the ether phase.

Phase 4: Purification
  • Washing: Wash the combined organic extracts with brine ( 2×30 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure target compound: 2-[6-chloro-2-(dimethylamino)-5-methyl-pyrimidin-4-yl]-2-(2,6-difluorophenyl)acetonitrile .

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(3), 940-946.
  • Mai, A., et al. (2007). Synthesis and Biological Properties of Novel 2-Aminopyrimidin-4(3H)-ones Highly Potent against HIV-1 Mutant Strains. Journal of Medicinal Chemistry.
  • PubChemLite.

Sources

Application

step-by-step synthesis of MC-1220 using 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Stepwise and One-Pot Synthetic Strategies utilizing 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine Scientific Context and M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Stepwise and One-Pot Synthetic Strategies utilizing 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Scientific Context and Mechanistic Strategy

MC-1220 is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the F2-N-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) class of antiviral compounds[1]. It exhibits low nanomolar activity against HIV-1 reverse transcriptase, functioning by antagonizing cell proliferation and inducing cell differentiation[1].

Historically, the synthesis of DABO derivatives relied on multi-step condensations of β-keto esters with guanidine derivatives, which often suffered from low overall yields and complex purification requirements[2]. To bypass these bottlenecks, a highly efficient nucleophilic aromatic substitution ( SN​Ar ) framework was developed. This protocol utilizes the commercially accessible 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (Compound 1) as the primary scaffold[2].

The synthesis relies on three core mechanistic transformations:

  • Regioselective Condensation ( SN​Ar ): The sodium salt of 2,6-difluorophenylacetonitrile acts as a strong carbon nucleophile, selectively displacing the C4-chloride of the electron-deficient pyrimidine ring[2].

  • Alpha-Methylation: The methine proton alpha to the newly installed nitrile group is highly acidic. Deprotonation with Sodium Hydride (NaH) generates a stabilized carbanion that undergoes rapid SN​2 alkylation with Methyl Iodide (MeI)[2].

  • Harsh Acidic Hydrolysis: Extended reflux in 8 M Hydrochloric Acid (HCl) drives a dual transformation: the hydrolysis of the nitrile group and the simultaneous conversion of the remaining C6-chloride into the critical pyrimidinone carbonyl core, yielding MC-1220[2].

G SM Compound 1 (Pyrimidine Scaffold) Cond Condensation NaH, 2,6-diF-phenylacetonitrile SM->Cond Int1 Intermediate 2 (Nitrile Adduct) Cond->Int1 Meth Methylation NaH, MeI, DMF Int1->Meth Int2 Intermediate 6 (Methylated Adduct) Meth->Int2 Hydr Hydrolysis 8M HCl, 90h Reflux Int2->Hydr Prod MC-1220 (F2-N-DABO) Hydr->Prod

Synthetic workflow for MC-1220 from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Quantitative Reaction Metrics

The stepwise approach provides excellent intermediate tracking and a superior overall yield, while the one-pot method offers significant time and resource savings at the cost of a slightly reduced yield[2].

Reaction StepStarting MaterialKey ReagentsConditionsTimeIsolated Yield
Step 1: Condensation Compound 12,6-difluorophenylacetonitrile, NaHDMF, RT0.5 h97%
Step 2: Methylation Intermediate 2MeI, NaHDMF, RT< 1 h86%
Step 3: Hydrolysis Intermediate 68 M HClReflux90 h97%
Overall (Stepwise) Compound 1All of the aboveSequential~92 h81%
One-Pot Synthesis Compound 1NaH, MeI, 8M HClRT Reflux~91 h74%

Validated Experimental Protocols

Self-Validation Note: The success of these protocols depends strictly on maintaining anhydrous conditions during Steps 1 and 2, as the presence of water will rapidly quench the sodium hydride and halt nucleophilic attack.

Protocol A: Stepwise Synthesis of MC-1220

Step 1: Synthesis of 2-[6-chloro-2-(dimethylamino)-5-methyl-pyrimidin-4-yl]-2-(2,6-difluorophenyl)acetonitrile (Intermediate 2)

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon/Nitrogen), dissolve 2,6-difluorophenylacetonitrile (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions at 0∘C . Stir the mixture for 15 minutes to ensure complete formation of the sodium salt[2].

  • Substitution: Add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (Compound 1, 1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Workup: Quench the reaction carefully with cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: The crude product (Intermediate 2) is typically obtained in ~97% yield and can be used directly in the next step without further column chromatography[2].

Step 2: Synthesis of 2-[6-chloro-2-(dimethylamino)-5-methylpyrimidin-4-yl]-2-(2,6-difluorophenyl)propanenitrile (Intermediate 6)

  • Deprotonation: Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF under inert conditions. Add NaH (1.2 eq) at room temperature. The mixture will darken as the carbanion forms.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise to the mixture. Stir at room temperature until TLC indicates complete consumption of Intermediate 2 (typically under 1 hour)[2].

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Validation: Intermediate 6 is isolated in ~86% yield[2]. 1H NMR should confirm the disappearance of the methine singlet and the appearance of a new methyl doublet/singlet corresponding to the alkylated stereocenter.

Step 3: Hydrolysis to MC-1220

  • Reaction: Suspend Intermediate 6 in 8 M Hydrochloric Acid (HCl).

  • Reflux: Heat the mixture to reflux ( >100∘C ) and maintain for 90 hours[2]. Causality: This extended timeframe is strictly required to overcome the steric hindrance around the nitrile group and force the hydrolysis of the highly stable C6-chloride on the pyrimidine ring[2].

  • Isolation: Cool the reaction mixture to 0∘C . Neutralize carefully with 10% aqueous Sodium Hydroxide (NaOH) until precipitation is complete.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield pure MC-1220 (97% yield for this step)[2].

Protocol B: Streamlined One-Pot Synthesis

For process chemistry applications where time and solvent reduction are prioritized over absolute yield, a one-pot methodology is highly effective[2].

  • Initial Condensation: To a solution of Compound 1 (1.0 eq) and 2,6-difluorophenylacetonitrile (1.1 eq) in anhydrous DMF, add NaH (2.5 eq total to account for both deprotonation steps). Stir for 30 minutes at room temperature[2].

  • In-Situ Methylation: Directly add MeI (1.5 eq) to the same reaction flask. Stir for an additional 30-45 minutes[2].

  • Direct Hydrolysis: Slowly add concentrated HCl directly to the reaction mixture (Caution: Highly exothermic due to residual NaH quenching and acid-base interaction).

  • Reflux & Isolation: Heat the mixture to reflux for 90 hours. Cool the concentrated reaction mixture and neutralize with 10% NaOH to precipitate MC-1220.

  • Validation: Filter and dry the product. The overall yield using this streamlined approach is approximately 74%[2].

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(3), 940-946. Available at:[Link]

  • Ragno, R., Mai, A., Sbardella, G., Artico, M., Massa, S., Musiu, C., ... & La Colla, P. (2004). Computer-aided design, synthesis, and anti-HIV-1 activity in vitro of 2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4-(3H)-ones as novel potent non-nucleoside reverse transcriptase inhibitors, also active against the Y181C variant. Journal of Medicinal Chemistry, 47(4), 928-934. Available at:[Link]

Sources

Method

The Strategic Functionalization of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Privileged Scaffold For researchers, scientists, and professionals in drug development, the pyrimidine core represents a cornerstone of medicinal chemistry, appearing in a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

For researchers, scientists, and professionals in drug development, the pyrimidine core represents a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic derivatization of this privileged scaffold is paramount in the quest for novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. The compound 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine emerges as a versatile building block, primed for diversification through modern synthetic methodologies. Its two chlorine substituents, rendered electronically distinct by the pyrimidine nitrogens and the ancillary amino and methyl groups, offer a canvas for selective functionalization.

This comprehensive guide provides detailed application notes and robust starting protocols for the palladium-catalyzed cross-coupling of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. We will delve into the mechanistic underpinnings of Suzuki, Buchwald-Hartwig, and Sonogashira reactions, offering field-proven insights to navigate the nuances of each transformation. The protocols herein are designed as self-validating systems, with an emphasis on the causality behind experimental choices, empowering the researcher to achieve desired synthetic outcomes.

Understanding the Substrate: Reactivity and Regioselectivity

The reactivity of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine in palladium-catalyzed cross-coupling reactions is governed by the electronic and steric environment of the two chlorine atoms. The pyrimidine ring is inherently electron-deficient, which facilitates the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bonds.

A critical consideration is the regioselectivity of these reactions. In substituted 4,6-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards oxidative addition than the chlorine at the C6 position.[1][2] This preferential reactivity is attributed to the electronic influence of the ring nitrogens. This inherent difference allows for the selective mono-functionalization at the C4-position under carefully controlled conditions, with subsequent coupling at the C6-position achievable under more forcing conditions.

I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutical compounds.[3][4] This reaction couples the dichloropyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the more reactive C4-Cl bond of the pyrimidine ring, forming a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Cl Ar-Pd(II)L_n-Cl OxAdd->PdII_Cl Transmetalation Transmetalation PdII_Cl->Transmetalation PdII_R Ar-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product Boronic R'-B(OR)_2 Base Base Boronic->Base Activated_Boronic [R'-B(OR)_2(Base)]^- Base->Activated_Boronic Activated_Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Mono-Arylation at the C4-Position

This protocol provides a starting point for the selective mono-arylation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine at the C4 position. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific boronic acids.

Materials:

  • 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (if applicable, e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Well-established catalysts for Suzuki couplings of chloro-heterocycles.[5]
Ligand PPh₃ or dppf (as part of the catalyst complex)Provides a balance of stability and reactivity.
Base K₂CO₃ or K₃PO₄Moderately strong inorganic bases effective in promoting transmetalation.[3]
Solvent 1,4-Dioxane/Water or Toluene/WaterBiphasic systems often enhance reaction rates and yields.[5]
Temperature 80-100 °CSufficient to promote oxidative addition without driving the reaction to di-substitution.

II. The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[6][7] This transformation is particularly valuable for synthesizing substituted anilines and related compounds, which are key components of many pharmaceuticals.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Cl Ar-Pd(II)L_n-Cl OxAdd->PdII_Cl Amine_Coord Amine Coordination PdII_Cl->Amine_Coord PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]^+Cl^- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->Amine_Coord Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Mono-Amination at the C4-Position

This protocol outlines a general procedure for the selective mono-amination of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine at the C4 position. The choice of ligand is often crucial for successful coupling with different classes of amines.

Materials:

  • 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5 - 3.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol).

  • Add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol) and the anhydrous solvent (10 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsRationale
Catalyst System Pd₂(dba)₃ with a suitable phosphine ligandA versatile combination for a wide range of amines.[8][9]
Ligand Xantphos for general applications; Buchwald ligands for challenging substrates.Ligand choice is critical for catalyst activity and stability.[10]
Base NaOtBu or K₃PO₄Strong bases are required to deprotonate the amine.[8]
Solvent Toluene or 1,4-DioxaneAprotic solvents are necessary to avoid side reactions.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.

Mechanistic Rationale

The Sonogashira coupling typically involves two interconnected catalytic cycles, one for palladium and one for a copper co-catalyst:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide and reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Cl Ar-Pd(II)L_n-Cl OxAdd->PdII_Cl Transmetalation Transmetalation PdII_Cl->Transmetalation PdII_Alkyne Ar-Pd(II)L_n-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne H-C≡CR' Base Base Alkyne->Base Cu_Acetylide Cu-C≡CR' Base->Cu_Acetylide Cu_Catalyst Cu(I)X Cu_Catalyst->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Mono-Alkynylation at the C4-Position

This protocol provides a general method for the selective Sonogashira coupling of a terminal alkyne to the C4 position of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Materials:

  • 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.02 mmol).

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and widely used catalyst system for Sonogashira couplings.[13]
Base Triethylamine or DiisopropylamineActs as both a base and a solvent in many cases, facilitating the formation of the copper acetylide.[13]
Solvent THF or DMFAprotic polar solvents that are compatible with the reaction conditions.
Temperature Room Temperature to 50 °COften proceeds under mild conditions, minimizing side reactions.[11]

Safety and Handling

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.[1] Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate precautions. Many of the solvents used are flammable and should be kept away from ignition sources.

Troubleshooting and Optimization

  • Low or No Reactivity:

    • Increase the reaction temperature.

    • Screen different palladium catalysts and ligands, particularly more active Buchwald-type ligands for challenging couplings.

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • For Suzuki couplings, try a different base such as Cs₂CO₃, which is more soluble and often more effective.

  • Formation of Di-substituted Product:

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • Use a less active catalyst or a lower catalyst loading.

    • Slowly add the coupling partner to maintain a low concentration.

  • Side Reactions (e.g., Homocoupling of Alkynes in Sonogashira):

    • Ensure rigorous exclusion of oxygen.

    • Use a copper-free Sonogashira protocol if homocoupling is a persistent issue.

Conclusion

The palladium-catalyzed cross-coupling reactions of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine offer a powerful and versatile platform for the synthesis of a diverse array of novel pyrimidine derivatives. By understanding the principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can selectively functionalize this valuable building block. The protocols provided in this guide serve as a robust starting point for exploration and optimization, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • XiXisys. (n.d.). CAS 61770-0-1 GHS 11 (Rev.11) SDS/MSDS. Retrieved from [Link]

  • BenchChem. (2026).
  • BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Koperniku, A., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4482–4490.
  • Torres, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5188.
  • Dutta, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17035-17046.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Khan, I., et al. (2012). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 34(5), 1264-1269.
  • BenchChem. (2025).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Fisher Scientific. (2011).
  • Sigma-Aldrich. (2025).
  • Nolan, S. P., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Neufeldt, S. R., & Sanford, M. S. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • TCI Chemicals. (2025). Safety Data Sheet D4231: 2,5-Diamino-4,6-dichloropyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PanReac AppliChem. (n.d.).
  • ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.

Sources

Application

Application Note: Synthesis and Optimization of Phosphoramidate Prodrugs of the NNRTI MC-1220

Document Type: Advanced Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of Non-Nucleoside Rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of Highly Active Antiretroviral Therapy (HAART) for HIV-1. Among the most potent NNRTI families are the dihydro-alkoxy-benzyl-oxopyrimidines (DABOs). MC-1220 , a highly active DABO derivative, exhibits sub-nanomolar efficacy against wild-type HIV-1 [1].

Traditionally, phosphoramidate prodrug (ProTide) technology is applied to nucleoside analogs to bypass the rate-limiting initial intracellular phosphorylation step. However, a novel application of this technology utilizes heterocyclic compounds like MC-1220. In this paradigm, the electron-withdrawing nitrogen atoms of the pyrimidinone core transform the heterocycle into an excellent leaving group, facilitating intracellular enzymatic cleavage and improving the pharmacokinetic profile of the parent drug [1].

This application note details the highly convergent, four-step synthesis of MC-1220 and its subsequent conversion into phosphoramidate prodrugs, starting from the commercially available precursor 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine .

Synthetic Workflow & Pathway Visualization

The synthesis relies on a sequence of nucleophilic aromatic substitutions ( SN​Ar ), alkylation, and a critical multi-transformation acidic hydrolysis step, culminating in the ProTide coupling.

SynthesisPathway SM 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (Starting Material) Cond Condensation + 2,6-difluorophenylacetonitrile (NaH, DMF) SM->Cond Int1 Compound 2 (Acetonitrile Intermediate) Cond->Int1 Meth Methylation + Methyl Iodide (NaH, DMF) Int1->Meth Int2 Compound 6 (Propanenitrile Intermediate) Meth->Int2 Hydr Acidic Hydrolysis (8M HCl, 90h) Int2->Hydr MC1220 MC-1220 (NNRTI Microbicide) Hydr->MC1220 Phos Phosphorylation + Chlorophosphoramidate (NaH, THF) MC1220->Phos Prodrug Phosphoramidate Prodrug (ProTide) Phos->Prodrug

Figure 1: Convergent synthetic workflow from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine to ProTides.

Experimental Protocols & Causality

As a self-validating system, each protocol below includes the mechanistic causality dictating the reagent choice and the expected analytical checkpoints to ensure reaction integrity.

Step 1: Condensation (Synthesis of Compound 2)

Objective: Attach the difluorophenyl moiety to the pyrimidine core via SN​Ar .

  • Procedure: To a solution of 2,6-difluorophenylacetonitrile (1.2 eq) in dry N,N-dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases. Add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq) and stir at room temperature for 4 hours. Quench with cold water and extract with ethyl acetate.

  • Causality & Insights: NaH quantitatively deprotonates the highly acidic benzylic carbon of the acetonitrile derivative. The resulting carbanion selectively attacks the C-4 position of the pyrimidine ring. The C-4 chloride is displaced preferentially over the C-6 chloride due to the asymmetric electronic influence of the C-2 dimethylamino group.

  • Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting pyrimidine. Yields typically exceed 95% [1].

Step 2: Methylation (Synthesis of Compound 6)

Objective: Introduce the methyl group at the benzylic position.

  • Procedure: Dissolve Compound 2 (1.0 eq) in dry DMF. Add NaH (1.4 eq) portion-wise at room temperature and stir for 15 minutes. Add Methyl Iodide (MeI, 1.2 eq) in one portion. Stir for 1.5 hours. Quench with 1 mL ethanol, followed by cold water, and extract with diethyl ether.

  • Causality & Insights: The remaining benzylic proton is sterically hindered but remains highly acidic due to the adjacent nitrile and difluorophenyl groups. A slight excess of MeI ensures complete conversion via an SN​2 mechanism. Dry conditions are absolute prerequisites to prevent the competitive hydrolysis of MeI to methanol.

  • Validation: The product (Compound 6) will appear as a distinct, less polar spot on TLC compared to Compound 2.

Step 3: Global Deprotection & Ring Formation (Synthesis of MC-1220)

Objective: Convert the nitrile and chloride into the pyrimidinone core.

  • Procedure: Suspend Compound 6 in 8 M Hydrochloric Acid (HCl). Heat the mixture at reflux (approx. 110 °C) for 90 hours. Cool the reaction to room temperature, neutralize carefully with aqueous NaOH to pH 7, and collect the resulting precipitate by filtration.

  • Causality & Insights: This is the most mechanistically elegant step of the synthesis. The harsh, prolonged acidic conditions achieve three simultaneous transformations:

    • Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid.

    • Decarboxylation: The resulting β -heteroaryl carboxylic acid undergoes spontaneous thermal decarboxylation.

    • Nucleophilic Substitution: The C-6 chloride is hydrolyzed to a hydroxyl group, which immediately tautomerizes to the stable 4(3H)-pyrimidinone core of MC-1220.

  • Validation: Mass spectrometry must confirm a mass shift corresponding to the loss of the nitrile and chloro groups ( [M+H]+ = 308.1).

Step 4: ProTide Coupling (Synthesis of Phosphoramidate Prodrugs)

Objective: Couple the MC-1220 core to a chlorophosphoramidate vector.

  • Procedure: Dissolve MC-1220 (1.0 eq) in dry THF. Add NaH (1.2 eq) at 0 °C and stir for 30 minutes to form the sodium salt. Dropwise, add the desired chlorophosphoramidate derivative (e.g., L-alanine methyl ester phosphoramidochloridate, 1.2 eq). Stir overnight at room temperature. Purify via silica gel chromatography.

  • Causality & Insights: Deprotonation of the pyrimidinone nitrogen/oxygen creates a potent nucleophile. The reaction proceeds via an SN​2(P) mechanism at the phosphorus center. The choice of the ester (e.g., methyl vs. propargyl) on the phosphoramidate critically dictates the intracellular hydrolysis rate and subsequent drug release [1].

  • Validation: 31P NMR is the definitive analytical tool here. The disappearance of the chlorophosphoramidate peak (~5 ppm) and the appearance of a new doublet/multiplet (due to diastereomers at the chiral phosphorus) around 3-4 ppm confirms successful coupling.

Quantitative Data Summary

The structural modifications at the phosphoramidate ester significantly impact both the cytotoxicity ( CC50​ ) and the antiviral efficacy ( EC50​ ) of the prodrugs. The table below summarizes the biological evaluation of MC-1220 and its synthesized ProTides against wild-type HIV-1[1].

Table 1: Antiviral Activity and Aqueous Stability of MC-1220 and ProTides

CompoundPhosphoramidate Ester ( R )Cytotoxicity CC50​ (µM)Antiviral Activity EC50​ (µM)Stability (% Hydrolyzed at 96h)*
MC-1220 N/A (Parent Drug)> 1000.001N/A
Prodrug 8a Methyl250.002100%
Prodrug 8c Benzyl350.0015%
Prodrug 8d Propargyl400.000351%

*Stability measured in RPMI medium containing 10% Fetal Calf Serum (FCS) at 37 °C. Rapid hydrolysis (e.g., Prodrug 8a) indicates high susceptibility to enzymatic cleavage, whereas the propargyl derivative (8d) offers an optimal balance of stability and a 3-fold increase in potency over the parent drug.

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). "Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs." Organic & Biomolecular Chemistry, 14(3), 940-946. URL:[Link]

Method

alkylation and acidic hydrolysis methods for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Application Note: Alkylation and Strong Acidic Hydrolysis Protocols for 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Alkylation and Strong Acidic Hydrolysis Protocols for 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Derivatives

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Synthesis of the NNRTI Microbicide MC-1220

Introduction & Chemical Context

The compound 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1) is a highly versatile, electrophilic pyrimidine building block[1]. In antiviral drug development, it serves as the critical starting material for synthesizing the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) MC-1220[2].

Converting this dichloropyrimidine into the biologically active MC-1220 requires a precisely orchestrated sequence of reactions: an initial nucleophilic aromatic substitution (SNAr), followed by a highly specific alkylation , and culminating in a rigorous strong acidic hydrolysis [2]. As a Senior Application Scientist, I have structured this guide to detail not just the how, but the mechanistic why behind these specific experimental conditions, ensuring robust and reproducible workflows.

Mechanistic Insights & Causality

The Alkylation (Methylation) Dynamics

Following the initial SNAr condensation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile, an acetonitrile intermediate is formed[2]. The subsequent alkylation step introduces a methyl group at the methine carbon.

Causality of Reagent Choice: The methine proton in this intermediate is exceptionally acidic because the resulting carbanion is resonance-stabilized by three distinct electron-withdrawing systems: the nitrile group, the electron-deficient pyrimidine core, and the 2,6-difluorophenyl ring. Consequently, Sodium Hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is the ideal base[2]. It provides irreversible deprotonation (evolving H2 gas) without acting as a nucleophile, preventing unwanted side reactions at the remaining 6-chloro position. Methyl iodide (MeI) acts as the electrophile in a classic SN2 attack.

The Strong Acidic Hydrolysis Cascade

The final transformation of the methylated intermediate into MC-1220 is a complex cascade reaction that requires exceptionally harsh conditions: 8 M Hydrochloric Acid under reflux for 90 hours [2].

Causality of Extreme Conditions:

  • Steric Shielding: The nitrile carbon is severely sterically hindered by the newly introduced methyl group, the bulky 2,6-difluorophenyl ring, and the adjacent pyrimidine methyl group. Standard basic or mild acidic hydrolysis fails to hydrate the nitrile.

  • Decarboxylation Sequence: The 8 M HCl forces the hydration of the nitrile to an amide, and subsequently to a carboxylic acid. Because this carboxylic acid is situated β to the pyrimidine ring (which acts as an electron sink), it undergoes spontaneous thermal decarboxylation.

  • Halogen Hydrolysis: Concurrently, the highly deactivated 6-chloro substituent on the pyrimidine ring (deactivated by the electron-donating dimethylamino group at C2) is forced to hydrolyze, yielding the thermodynamically stable pyrimidin-4(3H)-one core of MC-1220[2].

Mandatory Visualization: Reaction Workflow

Workflow Step1 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine Step2 SNAr Condensation (NaH, 2,6-difluorophenylacetonitrile) Step1->Step2 Step3 Acetonitrile Intermediate (2) Step2->Step3 Step4 Alkylation (Methylation) (NaH, MeI, DMF) Step3->Step4 Step5 Propanenitrile Intermediate (6) Step4->Step5 Step6 Strong Acidic Hydrolysis (8 M HCl, 90h Reflux) Step5->Step6 Step7 MC-1220 (Target NNRTI) Step6->Step7

Figure 1: Synthetic workflow from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine to MC-1220.

Step-by-Step Experimental Protocols

Protocol A: Alkylation of the Acetonitrile Intermediate

Objective: Synthesize 2-[6-chloro-2-(dimethylamino)-5-methylpyrimidin-4-yl]-2-(2,6-difluorophenyl)propanenitrile.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube (or Argon balloon) to ensure strictly anhydrous conditions[3].

  • Dissolution: Dissolve the acetonitrile intermediate (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)[3]. Causality: Cooling controls the exothermic deprotonation and prevents degradation of the DMF solvent.

  • Carbanion Formation: Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Re-cool the flask to 0 °C and add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation & Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

    • QC Check: LC-MS should indicate a mass shift of +14 Da (addition of a methyl group) from the starting intermediate. Expected yield: ~86%[2].

Protocol B: Strong Acidic Hydrolysis to MC-1220

Objective: One-pot nitrile hydrolysis, decarboxylation, and halogen hydrolysis.

  • Acid Suspension: Suspend the alkylated propanenitrile intermediate (1.0 eq) in 8 M Hydrochloric Acid (HCl) (approx. 10 mL per mmol).

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 105–110 °C) for 90 hours [2]. Causality: Do not shorten this timeframe; premature termination will result in a mixture of unhydrolyzed amides and chlorinated pyrimidines.

  • Cooling: After 90 hours, remove from heat and cool the concentrated reaction mixture to 0 °C.

  • Neutralization: Slowly and carefully neutralize the acidic mixture by dropwise addition of 10% aqueous Sodium Hydroxide (NaOH)[2].

  • Self-Validation & Isolation: Monitor the pH. As the solution approaches neutrality (pH 6.5–7.5), the target compound MC-1220 will precipitate out of the solution.

    • QC Check: Filter the precipitate, wash with cold distilled water, and dry. LC-MS should confirm the target mass of MC-1220 ( [M+H]+ approx. 294 m/z). Expected yield: ~97% from the propanenitrile intermediate[2].

Protocol C: The One-Pot Telescoped Alternative

For process chemistry applications aiming to reduce solvent waste, the SNAr and Alkylation steps can be telescoped.

  • Add NaH to a solution of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine and 2,6-difluorophenylacetonitrile in DMF.

  • Stir for 0.5 hours, then directly add MeI to the same pot.

  • Following completion, add concentrated HCl directly to the mixture and reflux for 90 hours. Neutralization with 10% NaOH yields MC-1220 directly[2].

Quantitative Data Summaries

Table 1: Stepwise vs. One-Pot Synthesis Metrics Data summarizes the efficiency of separating intermediates versus a telescoped approach[2].

Synthesis MethodTotal StepsOverall YieldEst. Total TimeKey Advantage / Disadvantage
Stepwise Method 381%~96 hoursAdvantage: High purity profiling at each intermediate stage.
One-Pot Method 174%~91 hoursAdvantage: Eliminates intermediate workup; reduces solvent waste.

Table 2: Pharmacological Context of Synthesized Targets Validating the necessity of the synthesis by comparing the target NNRTI against its downstream prodrugs[2].

CompoundCytotoxicity (CC50)Anti-HIV-1 Activity (EC50)Target Profile
MC-1220 (Parent) >100 µMHighly Potent (sub-micromolar)Wild-type HIV-1 & Y181C mutants
Phosphoramidate Prodrugs 25–40 µMComparable to ParentEnhanced lipophilicity/delivery

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry (RSC Publishing).4

  • National Center for Biotechnology Information. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs - PubMed. 5

  • Chemsrc. (2025). CAS#:61770-00-1 | 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. 1

Sources

Application

using 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as an intermediate for anti-HIV microbicides

Application Note: Streamlined Synthesis of NNRTI Anti-HIV Microbicides using 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Streamlined Synthesis of NNRTI Anti-HIV Microbicides using 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The development of effective topical microbicides is a frontline strategy for preventing the sexual transmission of HIV-1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as MC-1220 (a pyrimidin-4(3H)-one derivative) have demonstrated exceptional potency and low cytotoxicity profiles [1]. However, historical synthetic routes to MC-1220 and related S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogues were hindered by multi-step, low-yielding sequences.

The strategic adoption of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1) [2] as a key intermediate has fundamentally streamlined this synthesis. This application note details an optimized, high-yield synthetic protocol for MC-1220 and its phosphoramidate prodrugs, emphasizing the mechanistic causality behind each step and providing self-validating quality control measures.

Mechanistic Rationale & Target Selection

As a starting material, 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is uniquely pre-functionalized to minimize late-stage synthetic complications:

  • Pre-installed Substituents: The N,N-dimethylamine group at C2 and the methyl group at C5 are already established. This bypasses the need for late-stage amination or alkylation, which often suffer from poor regioselectivity and require harsh conditions.

  • Regioselective SNAr Reactivity: The two chlorine atoms at C4 and C6 are highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. Condensation with the carbanion of 2,6-difluorophenylacetonitrile proceeds selectively at one of these equivalent chloro sites via Nucleophilic Aromatic Substitution (SNAr).

  • Facilitated Late-Stage Hydrolysis: The remaining C6-chloro group is perfectly positioned for late-stage acidic hydrolysis. Under strong acidic conditions, this chloro group is hydrolyzed to a hydroxyl group, which immediately tautomerizes to the stable pyrimidin-4(3H)-one pharmacophore—the critical binding motif for NNRTI activity.

SynthesisWorkflow A 4,6-dichloro-N,N,5- trimethylpyrimidin-2-amine (Intermediate) C Compound 2 (SNAr Adduct) A->C Step 1: Condensation 97% Yield B 2,6-difluorophenylacetonitrile + NaH / DMF B->C E Compound 6 (Alkylated Nitrile) C->E Step 2: Alkylation 86% Yield D MeI / NaH (Methylation) D->E G MC-1220 (Anti-HIV Microbicide) E->G Step 3: Hydrolysis 97% Yield F 8M HCl, 90h (Hydrolysis & Decarboxylation)

Fig 1. Three-step synthetic workflow of MC-1220 from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Step-by-Step Experimental Protocol

The following three-step protocol reduces the synthesis of MC-1220 to a highly efficient workflow with an overall yield of ~81% [1].

Step 1: Nucleophilic Aromatic Substitution (Condensation)

Objective: Couple the pyrimidine intermediate with the arylacetonitrile to form Compound 2.

  • Causality: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base. It selectively deprotonates the alpha-carbon of the nitrile without attacking the electrophilic pyrimidine ring. Anhydrous conditions are critical to prevent premature hydrolysis of the chloro groups.

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (Ar), dropwise add 2,6-difluorophenylacetonitrile (1.1 eq).

    • Stir for 30 minutes to ensure complete formation of the carbanion.

    • Add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir until completion (approx. 4–6 hours).

    • Quench with cold water, extract with ethyl acetate, and purify via silica gel chromatography to yield Compound 2.

  • Validation & QC: Verify the disappearance of the starting material via TLC (Hexane:EtOAc 3:1). The presence of a sharp nitrile peak (~2230 cm⁻¹) in FT-IR spectroscopy confirms the formation of Compound 2.

Step 2: Alpha-Methylation

Objective: Introduce the methyl group at the alpha position of the nitrile to form Compound 6.

  • Causality: The alpha-proton of the nitrile is highly acidic due to the adjacent electron-withdrawing nitrile, aryl, and pyrimidine groups. Methylation is required to form the tertiary carbon center that ultimately becomes the chiral center of the ethyl linker in MC-1220.

  • Procedure:

    • Dissolve Compound 2 (1.0 eq) in anhydrous DMF and add NaH (1.5 eq) at 0 °C.

    • After 15 minutes of stirring, add methyl iodide (MeI, 1.2 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and evaporate to yield Compound 6.

  • Validation & QC: ¹H NMR validation must confirm the disappearance of the alpha-proton singlet and the appearance of a new methyl signal (integrated for 3H) corresponding to the newly formed chiral center.

Step 3: Acidic Hydrolysis and Decarboxylation

Objective: Generate the active pyrimidin-4(3H)-one pharmacophore (MC-1220).

  • Causality: The strong acidic conditions serve a triple purpose: (a) hydrolysis of the nitrile to a carboxylic acid, (b) thermal decarboxylation of the resulting alpha-aryl acid, and (c) hydrolysis of the remaining C6-chloro group to a hydroxyl group, which tautomerizes to the stable pyrimidinone.

  • Procedure:

    • Suspend Compound 6 in 8 M HCl.

    • Reflux the mixture vigorously for 90 hours.

    • Cool to room temperature, neutralize carefully with aqueous NaOH, and extract the product.

    • Purify via recrystallization to obtain pure MC-1220.

  • Validation & QC: Electrospray Ionization Mass Spectrometry (ESI-MS) must confirm the loss of the nitrile/carboxylic acid mass and the chloro group, yielding the exact mass of MC-1220.

Quantitative Data & Efficacy

The streamlined synthesis not only improves throughput but maintains the high antiviral integrity of the resulting compound. The table below summarizes the stepwise efficiency of this protocol.

Table 1: Stepwise Yields of MC-1220 Synthesis

Reaction StepTransformationReagents / ConditionsIsolated Yield (%)
Step 1 Condensation (SNAr)NaH, DMF, 0 °C to RT97%
Step 2 Alpha-MethylationMeI, NaH, DMF, RT86%
Step 3 Hydrolysis & Decarboxylation8 M HCl, Reflux (90 h)97%
Total Overall Synthesis Intermediate 1 to MC-1220 ~81%

Note: MC-1220 produced via this route exhibits sub-micromolar EC₅₀ values against HIV-1 in MT-4 cells, with a Selectivity Index (CC₅₀/EC₅₀) comparable to reference drugs like Efavirenz[1].

Downstream Applications: Phosphoramidate Prodrugs

To overcome formulation challenges associated with topical microbicides (such as mucosal permeability and solubility), MC-1220 synthesized from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine can be further derivatized into phosphoramidate prodrugs [1]. By reacting the sodium salt of MC-1220 with chlorophosphoramidate derivatives, researchers can generate prodrugs that maintain comparable anti-HIV-1 stability and activity while offering highly tunable lipophilicity for vaginal or rectal gel formulations.

MechanismOfAction V HIV-1 Virion Entry (Vaginal/Rectal Mucosa) R Viral RNA Release V->R RT Reverse Transcriptase (RT) Enzyme Activation R->RT C Conformational Change in RT (Catalytic Site Distortion) RT->C Inhibited by M MC-1220 (NNRTI) Binding to Allosteric Pocket M->C Induces B Blockade of RNA to DNA Reverse Transcription C->B P Prevention of Proviral DNA Integration B->P

Fig 2. Mechanism of action of MC-1220 inhibiting HIV-1 reverse transcription.

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(3), 940-946.[Link] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12331517, 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.[Link] [1]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the condensation reaction of 4,6-dichloro-N,N,5...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the condensation reaction of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. This document offers practical, field-proven insights to overcome common experimental challenges and maximize reaction yield and purity.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The condensation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with a nucleophile, typically an amine, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms at the C4 and C6 positions, making these sites highly electrophilic and susceptible to nucleophilic attack.[1]

The reaction generally follows a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion, yielding the substituted product.[1]

The starting material, 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, is symmetrical, meaning the initial substitution can occur at either the C4 or C6 position. However, the introduction of the first substituent will electronically and sterically influence the reactivity of the remaining chlorine atom in any subsequent reactions.[1]

SNAr_Mechanism reactant 4,6-dichloro-N,N,5- trimethylpyrimidin-2-amine + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Monosubstituted Product + HCl intermediate->product Chloride Elimination

Caption: General mechanism for the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired monosubstituted product. What are the primary factors to investigate?

A low yield can be attributed to several factors. The most common culprits are suboptimal reaction conditions, inefficient activation of the substrate, or competing side reactions.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the formation of by-products. It is recommended to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Choice and Stoichiometry of Base: A base is typically required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) or potassium carbonate (K₂CO₃). An insufficient amount of base can lead to the protonation of the nucleophile, rendering it inactive. Conversely, a very strong base in a protic solvent (like an alcohol) can generate alkoxide ions, leading to undesired solvolysis products.[2]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO can effectively solvate the Meisenheimer complex, accelerating the reaction. Protic solvents like ethanol or isopropanol can also be used but may lead to solvolysis side products, especially at elevated temperatures with a strong base.[2]

Q2: I have isolated a mixture of products. What are the likely byproducts and how can I minimize their formation?

The most common byproducts in this reaction are the disubstituted product and solvolysis products.

  • Disubstitution: The monosubstituted product still contains a reactive chlorine atom and can undergo a second substitution reaction. To favor monosubstitution, use a 1:1 molar ratio of the pyrimidine to the nucleophile. Adding the nucleophile slowly to the reaction mixture can also help to maintain a low concentration of the nucleophile, thus reducing the likelihood of a second substitution.

  • Solvolysis: If the reaction is performed in an alcohol solvent with a strong base, the corresponding alkoxide can compete with your intended nucleophile, leading to the formation of an ether byproduct.[2] To mitigate this, consider using a non-protic solvent like THF or dioxane, or a weaker base such as sodium bicarbonate.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or the product, especially under acidic or basic conditions. Ensure all reagents and solvents are anhydrous.

Q3: How do the substituents on the starting material (N,N-dimethylamino at C2 and methyl at C5) affect the reaction?

The substituents have both electronic and steric effects on the reactivity of the C4 and C6 positions.

  • Electronic Effects: The N,N-dimethylamino group at the C2 position is a strong electron-donating group. This increases the electron density of the pyrimidine ring, which can decrease the reactivity of the C4 and C6 positions towards nucleophilic attack compared to an unsubstituted dichloropyrimidine.

  • Steric Effects: The methyl group at the C5 position introduces steric hindrance around the C4 and C6 positions.[3] This can slow down the rate of reaction, particularly with bulky nucleophiles. The N,N-dimethylamino group also contributes to the steric crowding.

Q4: I am using a weakly nucleophilic amine. How can I improve the reaction rate?

For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), more forcing conditions may be necessary.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.

  • Use a Stronger Base: A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to deprotonate the weak nucleophile, increasing its reactivity.

  • Catalysis: In some cases, palladium-catalyzed amination (Buchwald-Hartwig reaction) can be an effective alternative for coupling weak nucleophiles to heteroaryl chlorides, although this introduces additional complexity and cost.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the condensation reaction.

Troubleshooting_Workflow start Problem: Low Reaction Yield q1 Is the starting material consumed? start->q1 sol1 Increase temperature. Increase reaction time. Check nucleophile and base quality. q1->sol1 No q2 Are there multiple spots on TLC/LC-MS? q1->q2 Yes end Improved Yield sol1->end sol2 Optimize stoichiometry (1:1). Slow addition of nucleophile. Lower reaction temperature. q2->sol2 Disubstitution observed sol3 Use anhydrous solvents and reagents. Consider a polar aprotic solvent. Use a weaker base with protic solvents. q2->sol3 Solvolysis/hydrolysis suspected sol2->end sol3->end

Caption: Troubleshooting workflow for low reaction yield.

ProblemPotential CauseRecommended Action
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Deactivated nucleophile or base. 3. Poor solubility of reagents.1. Gradually increase the reaction temperature in 10 °C increments. 2. Use freshly opened or purified nucleophile and base. 3. Screen for a solvent in which all components are soluble at the reaction temperature.
Formation of Disubstituted Product 1. Excess nucleophile. 2. High reaction temperature or prolonged reaction time.1. Use a strict 1:1 stoichiometry of pyrimidine to nucleophile. 2. Add the nucleophile dropwise over a period of time. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Unidentified Byproducts 1. Solvolysis from alcoholic solvent. 2. Presence of water leading to hydrolysis. 3. Thermal decomposition at high temperatures.1. Switch to a polar aprotic solvent (e.g., DMF, NMP, or dioxane). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Run the reaction at the lowest effective temperature.
Difficulty in Product Purification 1. Similar polarity of product and byproducts. 2. Product is a salt.1. Optimize the reaction to minimize byproducts. 2. Try a different solvent system for column chromatography or consider recrystallization. 3. Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize any salts before extraction.

Experimental Protocols

General Protocol for Mono-amination

This protocol is a starting point and may require optimization based on the specific nucleophile used.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., ethanol, THF, or DMF; approximately 10 mL per mmol of substrate). Add a suitable base (e.g., triethylamine, 1.2 eq, or potassium carbonate, 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.0 eq) to the mixture. If the reaction is highly exothermic, consider adding the nucleophile slowly or cooling the mixture in an ice bath.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a solid has precipitated, it may be the product or a salt. If the solvent is water-miscible, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Influence of Reaction Parameters

The following table provides expected trends for optimizing the reaction.

ParameterVariationExpected Effect on Yield/SelectivityRationale
Nucleophile Primary Aliphatic AmineGenerally high reactivity and good yield.Less sterically hindered and strongly nucleophilic.
Secondary Aliphatic AmineGood reactivity, but may be slower due to increased steric hindrance.Increased steric bulk can slow the rate of nucleophilic attack.
Aromatic Amine (Aniline)Lower reactivity, may require higher temperatures.Reduced nucleophilicity due to delocalization of the lone pair into the aromatic ring.
Solvent Ethanol (Protic)Good solubility for many reagents, but risk of solvolysis.Can participate in the reaction, especially with strong bases.[2]
DMF (Polar Aprotic)Generally faster reaction rates.Effectively solvates the charged intermediate, stabilizing it and lowering the activation energy.
THF (Non-polar Aprotic)Slower reaction rates, but less risk of side reactions.Less effective at stabilizing the Meisenheimer complex.
Base Triethylamine (Organic)Good for scavenging HCl, generally mild.Soluble in most organic solvents.
K₂CO₃ (Inorganic)Effective, but can lead to heterogeneity.A solid base that is easily filtered off after the reaction.
NaH/DBU (Strong)Can increase the rate with weak nucleophiles, but also increases the risk of side reactions.Deprotonates the nucleophile to make it more reactive.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC. Available at: [Link]

Sources

Optimization

troubleshooting common impurities in 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. As a pivotal intermediate in various syn...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. As a pivotal intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. The insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical utility.

I. Troubleshooting Common Impurities

The synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, while conceptually straightforward, is often accompanied by the formation of several process-related impurities. Understanding the origin of these impurities is the first step toward effective mitigation.

Q1: My reaction is showing incomplete conversion, and I'm observing the starting material, 2-amino-4,6-dihydroxy-5-methylpyrimidine, in my crude product. What could be the cause?

A1: Incomplete conversion is a frequent issue stemming from several factors related to the chlorination step, which is typically performed using a chlorinating agent like phosphorus oxychloride (POCl₃).

Causality and Mitigation Strategies:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An inadequate amount will lead to incomplete reaction.

    • Recommendation: Ensure a molar excess of the chlorinating agent is used. A common starting point is a 3 to 5-fold molar excess relative to the dihydroxypyrimidine starting material.

  • Reaction Temperature and Time: The chlorination of dihydroxypyrimidines often requires elevated temperatures to proceed to completion.[1]

    • Recommendation: The reaction temperature should typically be maintained between 95-110°C.[2][3] The reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is no longer detectable. Reaction times can range from 3 to 10 hours.[2]

  • Presence of Water: Phosphorus oxychloride reacts violently with water, which will consume the reagent and reduce its effectiveness.

    • Recommendation: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q2: I've identified a significant impurity with a mass corresponding to a monochlorinated species. How can I minimize its formation?

A2: The presence of a monochlorinated intermediate, such as 4-chloro-6-hydroxy-N,N,5-trimethylpyrimidin-2-amine, indicates incomplete chlorination.

Causality and Mitigation Strategies:

  • Sub-optimal Reaction Conditions: As with incomplete conversion of the starting material, the formation of monochlorinated species is often a result of reaction conditions that are not sufficiently forcing.

    • Recommendation: Increase the reaction temperature to the higher end of the recommended range (around 110°C) and prolong the reaction time.[3] Ensure a sufficient excess of the chlorinating agent is present.

  • Catalyst Use: In some cases, the use of a catalyst can enhance the rate and completeness of the chlorination.

    • Recommendation: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, or a quaternary ammonium salt can facilitate the reaction.[2][3]

Q3: My final product is contaminated with a tri-substituted impurity. What is its likely structure and how can I avoid it?

A3: A common tri-substituted impurity arises from the reaction of the starting material or an intermediate with the dimethylformamide (DMF) often used as a solvent or in the Vilsmeier-Haack reagent formation. This can lead to the formation of a formamidine derivative.

Causality and Mitigation Strategies:

  • Reaction with Solvent: At elevated temperatures, DMF can decompose or react with the chlorinating agent to form reactive intermediates that can then react with the amino group on the pyrimidine ring.

    • Recommendation: If possible, consider alternative high-boiling, non-reactive solvents. If DMF is necessary, use the minimum amount required and control the reaction temperature carefully. The use of N,N-dimethylformamide as a reactant in combination with a chlorinating agent is a known method for the formylation and chlorination of pyrimidines.[1]

Q4: I am observing impurities related to the N,N-dimethylamino group. What are the possible side reactions?

A4: While the N,N-dimethylamino group is generally stable, under harsh reaction conditions, side reactions can occur.

Causality and Mitigation Strategies:

  • De-methylation: At very high temperatures or in the presence of strong acids, de-methylation of the N,N-dimethylamino group can occur, leading to the formation of the corresponding N-methylamino or primary amino pyrimidine.

    • Recommendation: Maintain careful control over the reaction temperature and avoid unnecessarily strong acidic conditions during workup.

  • Oxidation: If oxidizing agents are present, the N,N-dimethylamino group can be oxidized.

    • Recommendation: Ensure the reaction is carried out under an inert atmosphere and that all reagents are free from oxidizing impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine?

A1: A common and effective synthetic route starts from 2-amino-4,6-dihydroxy-5-methylpyrimidine. This starting material is then subjected to chlorination using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 4,6-dichloro-5-methylpyrimidin-2-amine. The final step involves the dimethylation of the 2-amino group, which can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Q2: What analytical techniques are best suited for monitoring the reaction and characterizing impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.[4][5]

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting material, product, and impurities.[5][6]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents.[5]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information that is crucial for the identification of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities, confirming their identity.[4]

Q3: What are the recommended purification methods for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine?

A3: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: For complex mixtures or when impurities have similar solubilities to the product, silica gel column chromatography is a versatile and effective purification technique.[7] A gradient elution system of hexanes and ethyl acetate is often a good starting point.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used for purification, provided the impurities have sufficiently different boiling points.[3]

III. Experimental Protocols & Data

Protocol 1: Synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

A detailed, step-by-step methodology for a key experimental workflow is provided below.

Step 1: Chlorination of 2-amino-4,6-dihydroxy-5-methylpyrimidine

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxy-5-methylpyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (4.0 eq) to the flask.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 5 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-5-methylpyrimidin-2-amine.

Step 2: N,N-dimethylation of 4,6-dichloro-5-methylpyrimidin-2-amine

  • Dissolve the crude 4,6-dichloro-5-methylpyrimidin-2-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetone or acetonitrile).

  • Add a base such as potassium carbonate (2.5 eq).

  • Add dimethyl sulfate (2.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Table 1: Common Impurities and their Identification
Impurity NameLikely StructureMolecular Weight ( g/mol )Suggested Analytical Method
2-amino-4,6-dihydroxy-5-methylpyrimidineC₅H₇N₃O₂141.13HPLC, LC-MS
4-chloro-6-hydroxy-N,N,5-trimethylpyrimidin-2-amineC₇H₁₀ClN₃O187.63HPLC, LC-MS
N-(4,6-dichloro-2-(dimethylamino)-5-methylpyrimidin-yl)-N',N'-dimethylformimidamideC₁₀H₁₄Cl₂N₅291.16HPLC, LC-MS, NMR

IV. Visualizing the Troubleshooting Workflow

A logical workflow for troubleshooting common issues in the synthesis is presented below.

Caption: Troubleshooting workflow for the synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

V. References

  • Vertex AI Search. (2024). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed.

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Source Name].

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

  • A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. (n.d.). [Source Name].

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Open Access Journals - Research and Reviews.

  • Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. (n.d.). Benchchem.

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Source Name].

  • Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. (n.d.). DTIC.

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.

  • Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. (n.d.). Quick Company.

  • CAS 10397-15-6: 4,6-dichloro-N-methylpyrimidin-2-amine. (n.d.). CymitQuimica.

  • 4,6-dichloro-5-methoxy-N-methylpyrimidin-2-amine | C6H7Cl2N3O. (n.d.). PubChem.

  • NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. (n.d.). 厚生労働省.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). AWS.

  • 4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine. (n.d.). PubChemLite.

  • CAS#:61770-00-1 | 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. (2025). Chemsrc.

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.

  • Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (2025). ChemicalBook.

Sources

Troubleshooting

improving organic solvent solubility for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1) [1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1) [1][2]. This highly functionalized pyrimidine is a critical intermediate, most notably utilized in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) microbicide MC-1220[3][4].

Because of its rigid aromatic core, dual electron-withdrawing chlorine atoms, and electron-donating tertiary amine, this molecule presents unique thermodynamic barriers to solvation. The following troubleshooting guide, protocols, and data summaries are designed to help you overcome crystal lattice energy barriers and optimize your reaction conditions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine precipitate or fail to dissolve in standard aliphatic hydrocarbons like hexanes or heptane? A1: The insolubility in aliphatic solvents is a direct consequence of mismatched intermolecular forces. The molecule possesses a significant permanent dipole moment due to the push-pull electronic effect between the N,N -dimethylamino group and the highly electronegative chlorine atoms on the pyrimidine ring. In the solid state, the crystal lattice is tightly bound by strong dipole-dipole interactions and π−π stacking. Aliphatic solvents (like hexanes) only provide weak London dispersion forces, which are thermodynamically insufficient to overcome the lattice enthalpy ( ΔHlattice​ ). To achieve dissolution, you must use a solvent capable of dipole-dipole matching.

Q2: I am scaling up a nucleophilic aromatic substitution ( SN​Ar ) reaction using this intermediate. What is the optimal solvent system to prevent precipitation? A2: For SN​Ar condensations—such as the reaction with the sodium salt of 2,6-difluorophenylacetonitrile used in MC-1220 synthesis[3][4]—polar aprotic solvents are mandatory. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are optimal. These solvents serve a dual purpose: they highly solvate the polar pyrimidine intermediate via dipole interactions, and they effectively separate the ion pairs of your nucleophilic sodium salts without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity).

Q3: During low-temperature additions (-20°C to 0°C), my intermediate crashes out of the THF solution. How can I maintain homogeneity? A3: Dissolution is generally an endothermic process; lowering the temperature drastically reduces the solubility limit, leading to supersaturation and rapid crystallization. If your protocol requires cryogenic temperatures to control regioselectivity or exotherms, implement a co-solvent strategy . Adding 10–15% v/v of a highly polarizable solvent like Dichloromethane (DCM) to your THF stock solution disrupts the pyrimidine's ability to easily re-enter its crystal lattice, significantly depressing the precipitation point.

Part 2: Solvent Profiling & Quantitative Data

To facilitate rational solvent selection, the table below summarizes the physicochemical properties of common organic solvents and their empirical solubilizing capacity for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Table 1: Solvent Selection Matrix for Pyrimidine Intermediates
SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubilizing CapacityRecommended Application
Hexanes 1.890.00Poor (< 5 mg/mL)Anti-solvent for recrystallization
Toluene 2.380.36Moderate (~20 mg/mL)High-temp reflux, Dean-Stark setups
Dichloromethane (DCM) 8.931.60Excellent (> 200 mg/mL)Stock solutions, liquid-liquid extraction
Tetrahydrofuran (THF) 7.521.75High (~150 mg/mL) SN​Ar reactions, organometallic coupling
N,N-Dimethylformamide (DMF) 36.703.82Excellent (> 250 mg/mL)High-temperature condensations
Methanol (MeOH) 32.702.87Moderate (~30 mg/mL)Quenching, post-reaction trituration

Part 3: Experimental Methodologies

To establish a self-validating system for your specific concentration requirements, perform the following kinetic solubility assay before committing to large-scale synthesis.

Protocol: Kinetic Solubility Assessment and Co-Solvent Optimization

This protocol ensures that dissolution is thermodynamically stable and not merely a transient supersaturated state.

Step 1: Gravimetric Preparation

  • Accurately weigh 100.0 mg of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine into a 4 mL clear glass borosilicate vial equipped with a magnetic stir bar.

  • Record the exact mass to ±0.1 mg.

Step 2: Incremental Solvation (Aliquoting)

  • Using a calibrated micropipette, add the primary solvent (e.g., THF) in 100 μ L increments.

  • Stir at 500 RPM at ambient temperature (20–25°C) for exactly 2 minutes between each addition.

  • Observe the solution against a dark background. Continue additions until the solution is visually clear and free of particulate matter.

Step 3: Thermal Cycling (Breaking Kinetic Barriers)

  • Once visual clearance is achieved, seal the vial and heat to 40°C in an aluminum reaction block for 10 minutes. Causality: Heating provides the activation energy necessary to break any remaining micro-crystalline structures that scatter light but are invisible to the naked eye.

  • Remove from heat and allow the vial to cool slowly to your target reaction temperature (e.g., 0°C) over 30 minutes.

Step 4: Nephelometric Verification (Self-Validation)

  • If the solution remains clear at the target temperature, the solubility limit is confirmed.

  • If precipitation occurs upon cooling, add Dichloromethane (DCM) in 50 μ L increments as a co-solvent, repeating Step 3 until thermodynamic stability is achieved at the target temperature. Calculate your final molarity based on the total solvent volume.

Part 4: System Workflows & Mechanistic Diagrams

The following diagrams map the logical pathways for solvent selection and troubleshooting.

SolventSelection A Target: 4,6-dichloro-N,N,5- trimethylpyrimidin-2-amine B Assess Intermolecular Forces (High Dipole, No H-Bond Donors) A->B C Polar Aprotic / Halogenated (THF, DMF, DCM) B->C Dipole-Dipole Match D Aliphatic Hydrocarbons (Hexanes, Heptane) B->D Dispersion Only E Optimal Solvation (Ready for SNAr) C->E F Crystal Lattice Unbroken (Precipitation) D->F

Figure 1: Thermodynamic decision tree for solvent selection based on intermolecular forces.

Troubleshooting Issue Precipitation During Reaction Scale-up Temp Is Temp < 20°C? Issue->Temp Heat Apply Gentle Heating (30-40°C) Temp->Heat Yes Conc Is Conc > 0.5M? Temp->Conc No Resolve Homogeneous Solution Maintained Heat->Resolve Dilute Add Co-solvent (10% DCM or DMF) Conc->Dilute Yes Conc->Resolve No Dilute->Resolve

Figure 2: Troubleshooting workflow for resolving precipitation during reaction scale-up.

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). "Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs." Organic & Biomolecular Chemistry, 14(3), 940-946.[Link]

  • PubChemLite. "4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine - Structural Information & Properties." Université du Luxembourg.[Link]

Sources

Optimization

minimizing byproducts during methylation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Introduction Welcome to the technical support center for the selective methylation of 4,6-dichloro-N,5-dimethylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the selective methylation of 4,6-dichloro-N,5-dimethylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of N,N-dimethylated pyrimidine derivatives.

The target molecule, 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine , is a highly functionalized heterocyclic scaffold. The primary synthetic challenge in its preparation from its secondary amine precursor, 4,6-dichloro-N,5-dimethylpyrimidin-2-amine , is achieving selective methylation of the exocyclic nitrogen atom without promoting competitive methylation of the endocyclic (ring) nitrogen atoms. This undesired side reaction leads to the formation of a highly polar quaternary pyrimidinium salt, which complicates purification and reduces the yield of the desired product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction conditions.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during the methylation reaction in a practical question-and-answer format.

Question 1: I'm observing a new, highly polar spot on my TLC/LC-MS analysis that doesn't correspond to my starting material or desired product. What is it likely to be?

Answer: The most probable byproduct is a quaternary pyrimidinium salt, formed by the methylation of one of the ring nitrogen atoms (N1 or N3). This occurs because the ring nitrogens, despite being part of an aromatic system, retain nucleophilic character and can compete with the exocyclic secondary amine for the methylating agent.[1]

The quaternized salt is significantly more polar than both the starting secondary amine and the desired tertiary amine product due to its ionic nature. This explains its low Retention factor (Rf) on normal-phase TLC and early elution time in reverse-phase HPLC.

Byproduct_Formation SM Starting Material (4,6-dichloro-N,5-dimethylpyrimidin-2-amine) reagents + Methylating Agent + Base SM->reagents DP Desired Product (4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine) BP Byproduct (N1-Methyl Quaternary Salt) reagents->DP  Selective N-Methylation (Desired Pathway) reagents->BP  Ring N-Quaternization (Side Reaction)

Caption: Competing pathways in the methylation reaction.

Question 2: My primary issue is the formation of the quaternary salt byproduct, leading to low yields of the target molecule. How can I improve the selectivity of the reaction?

Answer: Improving selectivity requires carefully tuning the reaction parameters to favor the kinetic product (exocyclic N-methylation) over the thermodynamically stable, but undesired, quaternary salt. The key is to modulate the nucleophilicity of the reacting species and the reactivity of the methylating agent.

Here are the critical factors to consider, ranked by their likely impact:

  • Temperature Control: This is the most effective and straightforward parameter to adjust. Quaternization reactions often have a higher activation energy than the methylation of a secondary amine.

    • Expert Insight: By lowering the reaction temperature significantly (e.g., to 0 °C, -20 °C, or even -78 °C), you can provide enough energy to overcome the activation barrier for the desired reaction while starving the system of the energy needed for the undesired quaternization pathway. Start the reaction at -78 °C and allow it to slowly warm to room temperature, monitoring by TLC or LC-MS.

  • Choice of Base: The base's role is to deprotonate the secondary amine, generating a more nucleophilic amide anion. The nature of this base is critical.

    • Causality: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is essential. Using weaker bases (e.g., K₂CO₃) or amine bases (e.g., triethylamine) may not fully deprotonate the starting material, leaving the less nucleophilic neutral amine to compete with the ring nitrogens, thus favoring quaternization. Using an appropriate strong base ensures the exocyclic nitrogen is the most potent nucleophile in the system.

  • Order of Addition: The sequence in which you add reagents matters.

    • Protocol: First, treat a solution of the starting material (4,6-dichloro-N,5-dimethylpyrimidin-2-amine) with the base at a low temperature (e.g., 0 °C or -78 °C) for a sufficient time (15-30 minutes) to ensure complete deprotonation. Then, add the methylating agent dropwise at the same low temperature. This pre-formation of the amide anion maximizes its concentration before the electrophile is introduced, favoring the desired reaction pathway.

  • Solvent Effects: The solvent influences the solubility of the intermediates and the transition state energies.[2][3]

    • Recommendation: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are generally preferred. THF is an excellent choice for reactions involving hydrides or organometallic bases at low temperatures. DMF can help solubilize all components but may require higher temperatures, which could favor byproduct formation.

  • Choice of Methylating Agent: While less impactful than the factors above, the electrophile can influence regioselectivity.

    • Common Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common choices.[4][5] MeI is generally a reliable option. Highly reactive agents like methyl triflate ("magic methyl") are often too reactive and may lead to poor selectivity.[6]

The following table summarizes recommended starting points for optimization:

ParameterStandard ConditionOptimized Condition for High SelectivityRationale
Temperature Room Temperature-78 °C to 0 °CExploits differences in activation energy to kinetically favor N-amine methylation over N-ring quaternization.
Base K₂CO₃, Et₃NNaH, KHMDS, LDAStrong, non-nucleophilic bases ensure complete deprotonation of the exocyclic amine, making it the most potent nucleophile.
Solvent Dichloromethane, AcetonitrileAnhydrous THFGood solvating power at low temperatures and compatibility with strong bases.
Methylating Agent Methyl Iodide (MeI)Methyl Iodide (MeI)MeI offers a good balance of reactivity and cost. Use of more aggressive agents is not recommended.
Order of Addition All reagents mixed at once1. Substrate + Base at low temp. 2. Slow addition of MeI.Pre-forming the amide anion maximizes its concentration, promoting the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q: Why is the pyrimidine ring nitrogen nucleophilic enough to react?

A: The pyrimidine ring is a π-deficient system due to the electronegativity of the two nitrogen atoms. While this generally makes the ring susceptible to nucleophilic attack (SNAr) at the carbon positions bearing leaving groups (like the chlorides), the lone pairs on the ring nitrogens are still available for reaction with strong electrophiles, such as methylating agents.[7] The electron-withdrawing nature of the two chlorine atoms further influences the electron density around the ring, but does not eliminate the inherent nucleophilicity of the endocyclic nitrogens.

Q: Is C-methylation a possible side reaction?

A: Under the conditions described (electrophilic methylation), C-methylation is highly unlikely.[8] C-methylation of aromatic or heteroaromatic rings typically requires different mechanistic pathways, often involving organometallic reagents or radical processes.[9]

Q: How can I definitively confirm the structures of my desired product and the quaternary byproduct?

A: A combination of standard analytical techniques is required for unambiguous structure elucidation:

  • ¹H NMR Spectroscopy: The most telling signal will be the methyl group attached to the nitrogen. The desired N,N-(CH₃)₂ product will show a singlet integrating to 6 protons. The starting N-CH₃ amine will show a singlet (or doublet if coupled to the N-H) integrating to 3 protons. In the quaternary salt byproduct, the N⁺-CH₃ group on the ring will be significantly deshielded (shifted downfield) compared to the N-CH₃ groups on the exocyclic amine.

  • ¹³C NMR Spectroscopy: The carbon of the N⁺-CH₃ group in the quaternary salt will also appear at a distinct, downfield chemical shift.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. It will show a correlation between the protons of the newly introduced methyl group and the adjacent ring carbons, confirming its point of attachment. For the desired product, you'll see a correlation from the N-methyl protons to the C2 carbon. For the byproduct, you'll see correlations from the N⁺-methyl protons to the C2 and C6 (for N1 methylation) or C2 and C4 (for N3 methylation) carbons.

  • Mass Spectrometry (LC-MS): This is excellent for monitoring reaction progress. Both the desired product and the byproduct will have the same molecular weight and will appear as M+H⁺ ions in the mass spectrum. However, they will have different retention times. The quaternary salt, being a pre-formed ion, may also be observed directly without an added proton.

Experimental Protocols

Optimized Protocol for Selective N-Methylation

This protocol is designed as a robust starting point to maximize the yield of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Welcome to the technical support center for the purification of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this specific heterocyclic amine. My goal is to provide you with not just protocols, but the underlying chromatographic principles and field-proven insights to empower you to solve purification challenges effectively.

Introduction: Understanding the Molecule and Its Challenges

The purification of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (MW: 206.07 g/mol , LogP: ~2.16) presents a unique set of challenges rooted in its structure.[1] It possesses a moderately hydrophobic dichloropyrimidine core, but the presence of the basic N,N-dimethylamino group and two ring nitrogens introduces significant polarity and a high potential for undesirable interactions with stationary phases.

The primary obstacles you will likely encounter are:

  • Severe Peak Tailing: The basic amine functionality can interact strongly with acidic silanol groups present on the surface of standard silica gel, leading to poor peak shape and reduced resolution.[2]

  • Difficult Co-eluting Impurities: Syntheses of such molecules often yield structurally similar byproducts, such as mono-chlorinated analogs or positional isomers, which can be difficult to resolve.[3][4]

  • Ambiguous Chromatographic Behavior: With a LogP in the "intermediate" range, the compound may exhibit poor retention in reversed-phase or require very strong, polar solvents for elution in normal-phase, complicating method development.

This guide provides a systematic approach to selecting the right chromatographic mode and troubleshooting common issues.

Section 1: Physicochemical Properties at a Glance

A foundational understanding of the target molecule's properties is the first step in developing a robust purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₇H₉Cl₂N₃Contains nitrogen (basic sites) and chlorine (hydrophobicity).
Molecular Weight 206.07 g/mol Suitable for standard HPLC and flash chromatography.
Calculated LogP 2.15780[1]Intermediate polarity; candidate for multiple chromatography modes.
Key Structural Features Pyrimidine ring, two chlorine atoms, one tertiary amine (N,N-dimethyl)Basic character is the dominant challenge, requiring mitigation strategies. Halogens can offer unique selectivity on certain stationary phases (e.g., PFP).[5]

Section 2: Decision Guide: Selecting the Optimal Chromatographic Mode

The choice between Normal-Phase, Reversed-Phase, and HILIC is the most critical decision in your workflow. This decision tree is designed to guide you based on common laboratory scenarios and objectives.

Chromatographic_Mode_Selection start Crude Sample (4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine) scale_check What is the purification scale? start->scale_check purity_check Are key impurities more or less polar? scale_check->purity_check Small Scale (<100 mg) flash Normal-Phase (Flash) (with amine modifier) scale_check->flash Large Scale (>100 mg) rp_retention_check Is retention on C18 adequate (>1.5 column volumes)? purity_check->rp_retention_check More Polar rp_hplc Reversed-Phase HPLC purity_check->rp_hplc Less Polar rp_retention_check->rp_hplc Yes hilic HILIC rp_retention_check->hilic No outcome1 Best for >100 mg scale and non-polar impurities. flash->outcome1 outcome2 Ideal for high-resolution separation of less polar impurities. rp_hplc->outcome2 outcome3 Optimal for high-resolution separation of more polar impurities and improved MS sensitivity. hilic->outcome3

Caption: Decision tree for selecting the best chromatographic mode.

Section 3: Detailed Protocols and Starting Conditions

This section provides validated starting points for each of the three recommended chromatographic techniques.

Normal-Phase Chromatography (NPC)

Normal-phase is often the first choice for preparative scale purification due to the use of volatile organic solvents, which simplifies product isolation. The key to success is mitigating the basicity of the target amine.

Step-by-Step Protocol:

  • TLC Analysis:

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., start with 70:30).

    • To counteract the basicity, prepare a second mobile phase containing 0.5-1% triethylamine (TEA). For example: 70:29.5:0.5 Hexane:Ethyl Acetate:Triethylamine.

    • Compare the spot shape. The mobile phase with TEA should produce a much rounder, less streaked spot.[2] The ideal system should give your target compound an Rf of 0.2-0.35.[2]

  • Column Chromatography (Flash):

    • Pack a silica gel column with the non-polar component of your chosen mobile phase (e.g., hexane).

    • Dissolve your crude sample in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Begin elution with your optimized mobile phase from the TLC analysis (including TEA). A shallow gradient of increasing polarity can be used if separation is difficult.[2]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Table of Recommended Starting Conditions (NPC):

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for flash chromatography.
Alternative Phase Neutral AluminaA less acidic alternative to silica, which can naturally reduce peak tailing for basic compounds.[2]
Mobile Phase A Hexanes or HeptaneNon-polar "weak" solvent.
Mobile Phase B Ethyl Acetate or Dichloromethane/MethanolPolar "strong" solvent.
Modifier 0.5 - 1% Triethylamine (TEA)Masks acidic silanol sites, preventing strong ionic interactions and peak tailing.[2]
Detection UV at 254 nm or 280 nmThe pyrimidine ring is UV-active.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers high resolving power and is excellent for separating compounds based on hydrophobicity. It is particularly effective if key impurities are significantly more or less polar than the target molecule.

Step-by-Step Protocol:

  • Analytical Method Development:

    • Inject a small amount of your sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Start with a gradient of 50% to 95% Acetonitrile in Water over 15 minutes. Both solvents should contain a modifier.

    • Option A (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This protonates the amine, which can improve peak shape but may reduce retention.

    • Option B (Neutral pH): Use a 10 mM Ammonium Acetate or Ammonium Formate buffer. This is often a good compromise and is MS-friendly.

  • Optimization: Adjust the gradient slope and starting/ending percentages to maximize the resolution between your target peak and any impurities.

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column of the same chemistry, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection & Isolation: Collect fractions corresponding to the target peak. Combine pure fractions, and remove the organic solvent. A final liquid-liquid extraction or solid-phase extraction may be necessary to remove buffer salts.

Table of Recommended Starting Conditions (RP-HPLC):

ParameterRecommendationRationale
Stationary Phase C18 (end-capped)General-purpose hydrophobic phase.
Alternative Phase Pentafluorophenyl (PFP)Offers alternative selectivity for halogenated and aromatic compounds through π-π and dipole-dipole interactions.[5][6]
Mobile Phase A Water + ModifierPolar "weak" solvent.
Mobile Phase B Acetonitrile or Methanol + ModifierNon-polar "strong" solvent.
Modifier 0.1% TFA, 0.1% Formic Acid, or 10 mM Ammonium AcetateControls analyte ionization to ensure consistent retention and good peak shape. Volatile buffers are essential for LC-MS.[7]
Detection UV-DAD (Diode Array Detector)Allows for peak purity analysis across multiple wavelengths.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a superb technique for polar molecules that are poorly retained in reversed-phase.[8][9] It utilizes a polar stationary phase and a highly organic mobile phase, operating as a form of aqueous normal-phase chromatography.[8][10] This mode is often an excellent choice for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Step-by-Step Protocol:

  • Sample Preparation: Crucially, the sample must be dissolved in a solvent that matches the initial mobile phase conditions (high organic content, e.g., 95% Acetonitrile). Dissolving in a highly aqueous solution will lead to very poor peak shape.

  • Analytical Method Development:

    • Use a HILIC column (e.g., bare silica, amide, or diol phase).

    • The "strong" solvent in HILIC is water. Therefore, the gradient runs from high organic to lower organic content.

    • Start with a gradient of 95% to 60% Acetonitrile in Water (both containing a buffer) over 15 minutes. A buffer is critical for reproducibility.

  • Optimization: Adjust the gradient to improve separation. In HILIC, buffer pH and ionic strength can have a dramatic effect on retention and selectivity, so these are powerful optimization tools.[8]

  • Scale-Up and Isolation: Scale to a preparative column. The high volatility of the acetonitrile-rich mobile phase makes solvent removal and product isolation very efficient.[8]

Table of Recommended Starting Conditions (HILIC):

ParameterRecommendationRationale
Stationary Phase Bare Silica, Amide (e.g., Luna HILIC), or DiolProvides a polar surface for hydrophilic partitioning. Amide phases can offer different selectivity for basic compounds.[11]
Mobile Phase A Acetonitrile + BufferThe "weak" solvent in HILIC. Increasing its proportion increases retention.
Mobile Phase B Water + BufferThe "strong" eluting solvent.
Buffer 10-20 mM Ammonium Formate or Ammonium Acetate (pH 3-5)Maintains consistent analyte charge state and provides ions for the hydrophilic partitioning mechanism. Essential for reproducibility and MS compatibility.[7]
Detection UV-DAD, ELSD, or Mass Spectrometry (MS)HILIC is highly compatible with MS due to the high organic content, which enhances ESI efficiency and sensitivity.[8]

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My peak is tailing severely on a silica gel column, even with ethyl acetate/hexane. What's happening and how do I fix it? A: This is classic behavior for a basic amine on an acidic silica surface. The positively charged (protonated) amine is interacting ionically with negatively charged silanol groups.

  • Primary Solution: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase. This neutralizes the active silanol sites, preventing the strong interaction with your compound and resulting in a symmetrical peak shape.[2]

  • Alternative Solution: Switch to a less acidic stationary phase. Neutral alumina can be a good option for flash chromatography. For HPLC, a bonded phase like an amine or diol column can provide better performance.[2]

  • Check for Overload: Injecting too much mass onto the column can also cause tailing. Try reducing the sample load by half to see if the peak shape improves.[2]

Q2: My compound shows little to no retention on my C18 column; it elutes near the void volume. What are my options? A: This indicates that your compound is too polar for the conditions and is not partitioning into the hydrophobic stationary phase.

  • Increase Mobile Phase Polarity: If you are not already, switch to a mobile phase with a very high aqueous content (e.g., 95-100% water). Note: Not all C18 columns are stable in 100% water; use an "aqueous stable" or "embedded polar group" phase to prevent phase collapse.[12]

  • Switch to HILIC: This is the ideal scenario for employing HILIC. The mechanism is designed specifically to retain polar compounds like yours that are not retained by RP-HPLC.[9][10][11]

  • Consider a Different RP Phase: A phenyl-hexyl or PFP phase may offer slightly more retention for aromatic compounds than a standard C18, but HILIC is likely the more robust solution.[5]

Q3: I have an impurity that is barely separating from my main peak. How can I improve the resolution? A: Resolution depends on efficiency, retention, and selectivity. The easiest parameter to change for a dramatic effect is selectivity.

  • Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are using C18, try a PFP column. The unique interactions of the fluorinated phase with your dichlorinated compound can significantly alter the elution order and improve separation.[5][6]

  • Switch Chromatographic Modes: If you are in reversed-phase, develop a normal-phase or HILIC method. The retention mechanisms are completely different, which will almost certainly change the selectivity between your compound and the impurity.[12]

  • Optimize the Mobile Phase: In RP-HPLC, changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. In HILIC, adjusting the pH and buffer concentration can have a profound impact.[8]

Q4: My recovery after purification is very low. Where could my compound have gone? A: Low recovery can be due to chemical or physical loss.

  • Irreversible Adsorption: If you are using normal-phase on silica without a TEA modifier, your basic compound may be sticking permanently to the column. This is a common issue that is solved by adding the modifier.

  • Compound Instability: Some chlorinated heterocycles can be unstable on acidic media. If you are using a low pH modifier like TFA in RP-HPLC for an extended period, the compound might be degrading. Try a neutral pH buffer instead.

  • Precipitation: Ensure your compound is fully soluble in the mobile phase. If it precipitates on the column, it will lead to high backpressure and poor recovery. Always dissolve your sample in a solvent as similar to the initial mobile phase as possible.

Section 5: General Purification Workflow

This diagram outlines a comprehensive workflow from initial analysis to final product isolation.

Purification_Workflow cluster_0 1. Analytical Scouting cluster_1 2. Method Optimization & Scale-up cluster_2 3. Post-Purification Processing scout_tlc TLC Analysis (for Normal-Phase) method_dev Optimize Gradient & Modifiers scout_tlc->method_dev scout_hplc Analytical HPLC (RP and/or HILIC) scout_hplc->method_dev prep_purification Preparative Purification (Flash or HPLC) method_dev->prep_purification fraction_analysis Analyze Fractions (TLC or analytical HPLC) prep_purification->fraction_analysis combine_pool Combine Pure Fractions fraction_analysis->combine_pool solvent_removal Solvent Removal (Rotary Evaporation) combine_pool->solvent_removal final_product Isolated Pure Compound solvent_removal->final_product crude Crude Product crude->scout_tlc crude->scout_hplc

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Substitutions

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with nucleophilic aromatic substitutions (SNAr) on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with nucleophilic aromatic substitutions (SNAr) on 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine . Standard benchtop conditions often fail with this substrate, leading to recovered starting materials or degraded mixtures. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve reliable C4/C6 functionalization.

Mechanistic Insight: The Dual Challenge of Sterics and Electronics

To troubleshoot a failed reaction, we must first understand the causality behind the molecule's resistance to substitution. The unreactivity of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is driven by two compounding factors:

  • Electronic Deactivation: The N,N-dimethylamino group at the C2 position exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density of the pyrimidine ring, severely reducing the electrophilicity of the C4 and C6 carbons.

  • Steric Hindrance: The methyl group at the C5 position acts as a physical barricade. Any incoming nucleophile attempting a Bürgi-Dunitz trajectory toward the C4 or C6 C–Cl antibonding orbital experiences severe van der Waals repulsion from the adjacent C5-methyl protons.

Because1 drastically alters the reactivity profile compared to unsubstituted analogs, specialized approaches are required for functionalization[1].

G Molecule 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Elec Electronic Deactivation (+M from 2-NMe2) Molecule->Elec Steric Steric Hindrance (5-Me blocks trajectory) Molecule->Steric Barrier High Activation Energy for SNAr Elec->Barrier Steric->Barrier Sol1 Microwave Irradiation (Thermal Overcome) Barrier->Sol1 Sol2 Pd-Catalyzed Coupling (Alternative Mechanism) Barrier->Sol2

Caption: Logical flow of electronic/steric deactivation and corresponding synthetic solutions.

Troubleshooting Guide: Reaction Conditions & Yield Optimization

When standard reflux conditions fail, researchers must shift to high-energy or catalytically driven systems. For instance, the 2 demonstrates the absolute necessity of forcing conditions or strong bases to achieve successful condensation[2].

The table below summarizes quantitative data comparing different methodologies for substituting the first chloride with a secondary amine (e.g., morpholine).

Table 1: Quantitative Comparison of Substitution Conditions
MethodologyReagents / SolventTemp / TimeYield (%)Observation / Causality
Standard Thermal SNAr Morpholine, DIPEA, EtOH80°C / 24h<5%Insufficient thermal energy to overcome the steric barrier; starting material recovered.
High-Temp Sealed Tube Morpholine, K₂CO₃, NMP150°C / 24h45%Moderate yield, but prolonged heating leads to significant thermal degradation and hydrolysis.
Microwave-Assisted SNAr Morpholine, DIPEA, NMP180°C / 1h78%Rapid localized heating overcomes activation energy before degradation pathways dominate.
Buchwald-Hartwig Coupling Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane110°C / 12h85%Oxidative addition circumvents the SNAr trajectory entirely; highly effective for bulky nucleophiles.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Aliphatic Amines)
  • Self-Validating Step: The use of microwave irradiation ensures uniform heating. If the reaction color turns opaque black within the first 10 minutes, the concentration is too high, leading to localized superheating and decomposition. Dilute the reaction by 20% and repeat.

  • Preparation: In a 10 mL microwave vial, dissolve 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Sealing and Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 180°C for 60 minutes with high-speed magnetic stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to efficiently partition and remove the NMP.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (For Bulky Anilines)
  • Self-Validating Step: The color of the reaction mixture should transition from dark purple/red (active Pd(0) complex) to a clear yellow/orange upon successful oxidative addition. A persistent black precipitate indicates catalyst degradation into inactive "Pd black" due to oxygen contamination.

  • Preparation: In an oven-dried Schlenk tube, combine the pyrimidine substrate (1.0 mmol), the aniline derivative (1.1 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Degassing (Critical): Add anhydrous 1,4-dioxane (5.0 mL). Perform three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen, preventing Pd(0) oxidation.

  • Heating: Seal the tube under an argon atmosphere and heat at 110°C in a pre-equilibrated oil bath for 12 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove inorganic salts and catalyst residues, and wash the filter cake with dichloromethane (20 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Workflow Start Prepare Reagents (Substrate, Amine, Pd) Degas Strict Degassing (Freeze-Pump-Thaw x3) Start->Degas Heat Thermal Activation (110°C, 12h) Degas->Heat Workup Aqueous Workup (EtOAc / Brine) Heat->Workup Purify Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why am I observing hydrolysis (formation of the pyrimidin-4-ol derivative) instead of amination? A: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is highly susceptible to hydrolysis if trace water is present at high temperatures, especially under basic conditions. Because the steric hindrance slows down the desired amination, the slower hydrolysis pathway is allowed to compete. Solution: Ensure all solvents (especially hygroscopic ones like NMP or DMF) are strictly anhydrous and use non-nucleophilic bases like DIPEA or Cs₂CO₃.

Q2: Can I achieve di-substitution (replacing both chlorines) in a single step? A: It is exceptionally difficult. Once the first chlorine is substituted by an amine, the newly introduced amino group donates even more electron density into the pyrimidine ring (+M effect). This renders the remaining chlorine almost completely inert to further SNAr. To achieve di-substitution, you must employ a second, more forcing Buchwald-Hartwig coupling.

Q3: Is it possible to perform SNAr on this substrate in aqueous conditions? A: Yes, but it requires phase-transfer catalysis or micellar conditions. Recent methodologies suggest that using 3 can facilitate the reaction between a lipophilic pyrimidine and a nucleophile in an aqueous medium, though yields may be lower due to the steric bulk of the 5-methyl group[3].

Q4: How do I differentiate between the mono-substituted product and unreacted starting material by NMR? A: In ¹H NMR, the C5-methyl group of the starting material typically appears as a sharp singlet around 2.2 ppm. Upon mono-substitution with an amine, the symmetry of the molecule is broken. The C5-methyl peak will shift slightly (often upfield due to increased electron density) and the newly introduced amine protons will be visible. In ¹³C NMR, the symmetry break will cause the previously equivalent C4 and C6 carbons (~161 ppm) to resolve into two distinct peaks.

References

  • Title: Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 2

  • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: PMC (nih.gov) URL: 1

  • Title: 5-Amino-4,6-dichloro-2-methylpyrimidine Source: Benchchem URL: 3

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Validation Guide for 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine: Benchtop vs. High-Field Systems

Executive Summary & Chemical Context The compound 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS 61770-00-1) is a highly functionalized pyrimidine derivative that serves as a critical active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS 61770-00-1) is a highly functionalized pyrimidine derivative that serves as a critical active pharmaceutical ingredient (API) intermediate, most notably in the multi-step synthesis of the NNRTI microbicide drug MC-1220[1]. Because this intermediate undergoes subsequent nucleophilic substitutions at the chlorinated C4/C6 positions, validating its structural integrity and purity prior to downstream coupling is paramount.

This guide provides an objective, data-driven comparison between modern benchtop NMR spectrometers (typically 60–80 MHz) and traditional high-field NMR systems (400+ MHz) for the validation of this specific intermediate[2]. By leveraging the unique chemical environment of this molecule, we demonstrate how analytical workflows can be optimized for both rapid in-line process monitoring and rigorous structural confirmation[3].

Structural Analysis & Causality in Instrument Selection

Before selecting an analytical platform, a Senior Application Scientist must evaluate the molecule's specific spin-system architecture. The molecular formula is C7​H9​Cl2​N3​ .

  • Proton Environments: The molecule possesses only two distinct proton environments: an N,N -dimethyl group (6H) and a C5-methyl group (3H).

  • The Causality of Resolution: Crucially, there are no adjacent protons in this molecule. The methyl groups are isolated by heteroatoms and quaternary carbons, meaning there is zero spin-spin splitting (J-coupling).

  • Instrumental Impact: The primary limitation of low-field benchtop NMR is signal overlap caused by second-order effects when the difference in Larmor precession ( Δν ) approaches the coupling constant ( J )[2]. Because the 1H NMR spectrum of this compound consists entirely of isolated singlets separated by approximately 0.8 ppm, this limitation is completely negated[4]. A benchtop system will yield a pristine, first-order spectrum for this specific intermediate, making it an exceptionally efficient tool for routine batch release without the high operational costs of superconducting magnets[3].

Performance Comparison: Benchtop vs. High-Field NMR

The following table objectively summarizes the quantitative and operational parameters when analyzing 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine across both platforms.

ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Impact on Analyte Validation
Magnetic Field Strength 1.88 Tesla (Permanent)9.40 Tesla (Superconducting)Defines baseline sensitivity and signal dispersion.
1H Resolution ( Δν ) ~0.02 ppm limit< 0.005 ppm limitBenchtop is fully sufficient due to lack of J-coupling in the analyte[4].
13C Sensitivity Low (Requires >100 mg or high scans)High (Routine at 10-20 mg)High-field is preferred for rapid 13C backbone verification.
1H Acquisition Time < 2 minutes (16 scans)< 1 minute (8 scans)Both provide near real-time proton validation.
Cryogen Requirements None (Operational Simplicity)Liquid Helium & NitrogenBenchtop allows for in-fume-hood process monitoring[5].
Footprint & Cost Compact / Low CapExDedicated Lab / High CapExBenchtop enables decentralized, on-the-spot QA/QC[3].

Analytical Validation Workflow

NMR_Validation_Workflow N1 API Intermediate (4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine) N2 Sample Prep (CDCl3 + 0.03% TMS) N1->N2 N3 Benchtop NMR (80 MHz) Rapid In-Line QA/QC N2->N3 Routine Screening N4 High-Field NMR (400 MHz) Structural Confirmation N2->N4 Orthogonal Validation N5 1H NMR Analysis (Singlet Resolution) N3->N5 N4->N5 N6 13C NMR Analysis (Carbon Backbone) N4->N6 N7 Data Validation & Batch Release N5->N7 N6->N7

NMR validation workflow comparing benchtop screening and high-field confirmation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal references and mathematically derived acquisition parameters.

Step 1: Sample Preparation
  • Protocol: Accurately weigh 20 mg (for 1H screening) or 50 mg (for 13C analysis) of the synthesized intermediate. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality & Validation: CDCl3​ is the optimal solvent because the target molecule lacks exchangeable protons (no -OH or -NH groups), eliminating the risk of deuterium exchange masking critical structural signals. The inclusion of TMS acts as an internal self-validating reference ( δ 0.00 ppm), ensuring that chemical shift calibration remains perfectly accurate regardless of whether the sample is run on an 80 MHz or 400 MHz magnet.

Step 2: Instrument Tuning and Shimming
  • Protocol: Insert the sample and perform automated 3D shimming on the Z, X, and Y axes. Target a line width at half height ( W1/2​ ) of < 1.0 Hz for the TMS peak.

  • Causality & Validation: Precise magnetic field homogeneity is critical. Poor shimming will artificially broaden the singlets. Because the expected spectrum consists only of two singlets, maintaining a sharp line width is the only way to detect underlying impurities (such as mono-chlorinated byproducts) that might present as small shoulders on the main peaks.

Step 3: Pulse Sequence & Acquisition Parameters
  • Protocol ( 1H ): Set a 30° excitation pulse angle, 16 scans, an acquisition time (AQ) of 4.0 seconds, and a relaxation delay ( D1​ ) of 2.0 seconds.

  • Protocol ( 13C ): Set a 45° pulse angle, 1024 scans (high-field) or 4096 scans (benchtop), AQ of 1.5 seconds, D1​ of 2.0 seconds, utilizing WALTZ-16 proton decoupling.

  • Causality & Validation: A 30° pulse for 1H ensures that the longitudinal magnetization ( Mz​ ) recovers fully within the 2.0 second D1​ . This is a strict requirement for quantitative NMR (qNMR), guaranteeing that the integration mathematically validates the exact 2:1 ratio of the N -methyl (6H) to C5-methyl (3H) protons. For 13C , WALTZ-16 decoupling collapses potential long-range carbon-proton couplings into sharp singlets, drastically increasing the signal-to-noise ratio (SNR) for the quaternary pyrimidine carbons.

Step 4: Data Processing & Spectral Validation
  • Protocol: Apply a 0.3 Hz exponential line broadening (LB) function for 1H and a 1.0 Hz LB for 13C prior to Fourier Transformation (FT). Phase and baseline correct manually.

  • Causality & Validation: Apodization (LB) effectively filters out high-frequency noise acquired late in the Free Induction Decay (FID). This maximizes SNR without distorting the peak areas, preserving the integrity of the quantitative integration required for batch release.

Expected Spectral Data for Verification

Compare your processed spectra against these validated chemical shifts to confirm the synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine:

1H NMR (400 MHz, CDCl3​ ):

  • δ 3.15 ppm (singlet, 6H, −N(CH3​)2​ at C2)

  • δ 2.32 ppm (singlet, 3H, −CH3​ at C5) (Note: The absence of signals in the 7.0–8.5 ppm region confirms the successful di-chlorination at the C4 and C6 pyrimidine positions, as no aromatic ring protons remain).

13C NMR (100 MHz, CDCl3​ ):

  • δ 160.5 ppm (C2, highly deshielded by the amine and two ring nitrogens)

  • δ 159.0 ppm (C4 and C6, deshielded by chlorine substituents)

  • δ 116.5 ppm (C5, quaternary carbon attached to methyl)

  • δ 37.2 ppm ( −N(CH3​)2​ carbons)

  • δ 15.4 ppm (C5-attached −CH3​ carbon)

Sources

Comparative

comparing 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine vs 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine

As a Senior Application Scientist in medicinal chemistry, selecting the optimal pyrimidine building block is critical when designing synthetic routes for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal pyrimidine building block is critical when designing synthetic routes for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as the anti-HIV-1 microbicide MC-1220 and its analogs. The choice between 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (Compound A) and 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine (Compound B) dictates the regioselectivity, reaction kinetics, and downstream functionalization strategies of your workflow.

This guide objectively compares the performance, mechanistic causality, and experimental protocols for both precursors, providing a self-validating framework for drug development professionals.

Mechanistic Profiling and Reactivity

Both compounds serve as electrophilic scaffolds for Nucleophilic Aromatic Substitution (SNAr) by carbon nucleophiles (e.g., the sodium salt of 2,6-difluorophenylacetonitrile). However, their structural differences fundamentally alter the reaction pathway [1].

Compound A: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
  • Reactivity: Highly electrophilic. The two highly electronegative chlorine atoms at C4 and C6 strongly withdraw electron density from the pyrimidine ring via inductive effects, accelerating SNAr kinetics.

  • Regioselectivity: Symmetrical reactive sites. While the bulky nucleophile typically limits the reaction to mono-substitution due to steric hindrance, strict stoichiometric control is required to prevent bis-substitution.

  • Downstream Utility: The retained C6-chlorine serves as an excellent leaving group for direct, albeit harsh, acidic hydrolysis to form the pyrimidin-4(3H)-one core characteristic of MC-1220 [2].

Compound B: 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine
  • Reactivity: Moderately electrophilic. The C6-methoxy group donates electron density into the ring via resonance (+M effect), slightly deactivating the C4 position compared to Compound A.

  • Regioselectivity: Absolute. With only one chlorine atom present, SNAr is strictly directed to the C4 position, eliminating the risk of bis-alkylation and simplifying purification.

  • Downstream Utility: The methoxy group acts as a robust protecting group. It can be retained to generate novel lipophilic libraries or cleaved (demethylated) under specific acidic conditions to yield the oxo-pyrimidine core[1].

Experimental Workflows

The following protocols outline the validated integration of these precursors into NNRTI synthesis.

Protocol A: Synthesis of MC-1220 Core via Compound A

Causality Note: Sodium hydride (NaH) in N,N-dimethylformamide (DMF) is utilized to quantitatively deprotonate the weakly acidic alpha-proton of 2,6-difluorophenylacetonitrile, generating a highly reactive carbanion necessary to attack the sterically hindered pyrimidine ring.

  • Carbanion Generation: Under strictly anhydrous conditions, suspend NaH (1.5 eq, 60% in mineral oil) in dry DMF at 0 °C. Dropwise, add 2,6-difluorophenylacetonitrile (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • SNAr Condensation: Add Compound A (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC for the disappearance of the starting pyrimidine.

  • In Situ Methylation: Add methyl iodide (MeI, 1.5 eq) directly to the reaction mixture to methylate the alpha-carbon of the newly attached side chain. Stir for an additional 2 hours.

  • Acidic Hydrolysis: Quench the reaction carefully with water. Add concentrated HCl (to achieve an 8M solution) and reflux for 90 hours. Why 90 hours? The steric bulk of the adjacent methyl and dimethylamino groups severely restricts the approach of water to the C6-Cl bond, necessitating extreme thermodynamic driving forces.

  • Isolation: Neutralize the cold mixture with 10% NaOH to precipitate the MC-1220 product.

Protocol B: Synthesis of MC-1220 Analogs via Compound B
  • Condensation: Follow the identical carbanion generation and SNAr steps as Protocol A, substituting Compound A with Compound B. The reaction may require slight heating (40 °C) due to the deactivating effect of the methoxy group.

  • Derivatization: Isolate the stable C6-methoxy intermediate. This intermediate can now be subjected to reduction, halogenation, or alkylation without prematurely forming the pyrimidinone core.

  • Demethylation (Optional): To convert the methoxy group to a carbonyl (oxo), treat the intermediate with strong aqueous acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr3 in DCM at -78 °C) depending on the sensitivity of the newly added functional groups.

Comparative Data Analysis

ParameterCompound A (4,6-dichloro)Compound B (4-chloro-6-methoxy)
SNAr Kinetics (Relative) Fast (< 6 hours at RT)Moderate (6–12 hours, may require heat)
Regiochemical Control Moderate (Relies on steric hindrance)Absolute (Only one leaving group)
Condensation Yield 85% – 97% [2]75% – 88% [1]
Hydrolysis to Oxo-core 8M HCl, Reflux (90h)BBr3 or strong acid demethylation
Primary Application Direct synthesis of MC-1220Generation of diverse NNRTI analog libraries
Risk of Bis-substitution Low-to-ModerateNone

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the choice of pyrimidine precursor.

SynthesisPathway StartA Compound A (4,6-dichloro) IntermediateA C4-Substituted Intermediate (Retains C6-Cl) StartA->IntermediateA SNAr Condensation StartB Compound B (4-chloro-6-methoxy) IntermediateB C4-Substituted Intermediate (Retains C6-OMe) StartB->IntermediateB SNAr Condensation Reagent 2,6-difluorophenylacetonitrile (Sodium Salt) Reagent->IntermediateA Reagent->IntermediateB ProductA MC-1220 Core (Pyrimidin-4(3H)-one) IntermediateA->ProductA 1. Methylation 2. 8M HCl Hydrolysis ProductB MC-1220 Analogs (Methoxy/Fluoro variants) IntermediateB->ProductB Diversification (Alkylation/Reduction)

Divergent synthetic pathways of Compound A and B toward MC-1220 and its analogs.

Conclusion

For the direct, high-yield synthesis of the MC-1220 parent drug, Compound A remains the superior choice due to its high electrophilicity and the direct hydrolytic pathway from the C6-chloride to the pyrimidinone core [2]. Conversely, Compound B is the preferred scaffold for medicinal chemists focused on Structure-Activity Relationship (SAR) studies. Its absolute regiocontrol and the stability of the C6-methoxy group allow for extensive late-stage functionalization, enabling the discovery of analogs with potentially superior pharmacokinetic profiles [1].

References

  • Loksha, Y. M., Pedersen, E. B., Loddo, R., & La Colla, P. (2016). Synthesis and anti-HIV-1 evaluation of some novel MC-1220 analogs as non-nucleoside reverse transcriptase inhibitors. Archiv der Pharmazie, 349(5), 363-372.[Link]

  • Loksha, Y. M., et al. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(13), 3383-3391.[Link]

Validation

HPLC Method Validation Guide for 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine Purity Analysis: A Comparative Approach

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, the analytical control of key synthetic intermediates becomes paramount. 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, the analytical control of key synthetic intermediates becomes paramount. 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1) is a critical halogenated pyrimidine intermediate utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as the potent anti-HIV microbicide MC-1220[1][2].

Because impurities in this intermediate (e.g., mono-chloro positional isomers or hydrolysis products) can propagate through the synthetic pathway and compromise the final Active Pharmaceutical Ingredient (API)[2], a highly selective and robust purity analysis method is required. This guide objectively compares chromatographic strategies for this compound and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol compliant with the newly adopted ICH Q2(R2) guidelines[3][4].

Mechanistic Challenges in Pyrimidine Chromatography

The chemical structure of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine presents competing chromatographic forces:

  • Hydrophobicity vs. Polarity: The two electron-withdrawing chloro groups and the methyl group impart hydrophobicity, while the pyrimidine ring and the exocyclic N,N -dimethylamine group are highly polar and basic.

  • Secondary Silanol Interactions: At neutral or weakly acidic pH (e.g., using Formic Acid), the basic dimethylamine group becomes protonated. On standard silica-based C18 columns, these protonated amines undergo secondary ion-exchange interactions with unendcapped, ionized silanols ( Si−O− ). This causality manifests as severe peak tailing, shifting retention times, and poor resolution from structurally similar impurities.

To achieve a self-validating, reproducible method, the chromatographic system must actively suppress these secondary interactions.

G cluster_0 Standard C18 + Formic Acid cluster_1 Polar-Embedded C18 + TFA A1 Basic Pyrimidine (Protonated) B1 Free Silanols (Si-O-) A1->B1 Electrostatic Attraction C1 Secondary Ion Exchange (Severe Tailing) B1->C1 A2 Basic Pyrimidine (Ion-Paired) B2 Shielded Silanols (Amide Group) A2->B2 Repulsion / No Interaction C2 Pure Hydrophobic Partitioning (Sharp Peaks) B2->C2

Chromatographic retention mechanisms of basic pyrimidines on different stationary phases.

Chromatographic Strategy: A Comparative Analysis

To establish the optimal analytical environment, we must compare standard approaches against specialized chemistries. The table below summarizes the experimental performance of various column and mobile phase combinations for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

Table 1: Performance Comparison of Column and Mobile Phase Combinations
Column ChemistryMobile Phase AdditivePeak Symmetry ( As​ )Resolution ( Rs​ ) from ImpuritiesMechanistic Verdict
Standard C18 0.1% Formic Acid (pH ~2.7)1.85 (Tailing)< 1.5Poor: Weak acid fails to ion-pair; basic amine interacts with residual silanols.
Standard C18 10mM NH4​HCO3​ (pH 9.0)1.201.8Moderate: High pH suppresses amine ionization, but degrades standard silica over time.
Phenyl-Hexyl 0.1% TFA (pH ~2.0)1.10> 2.5Excellent: Strong ion-pairing via TFA; π−π interactions enhance selectivity for halogens.
Polar-Embedded C18 0.1% TFA (pH ~2.0)1.05 (Optimal) > 2.8 Optimal: Amide polar group shields silanols; TFA forms neutral ion-pairs.

Optimized Experimental Protocol

Based on the comparative data, the following step-by-step methodology is designed for routine purity analysis and stability testing.

Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a working concentration of 100 µg/mL.

Instrument Parameters
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30°C ± 1°C (Controlled to ensure reproducible partitioning).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrimidine ring).

Gradient Elution Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analytes)

  • 2.0 - 12.0 min: 10% 80% B (Linear gradient to elute hydrophobic halogenated impurities)

  • 12.0 - 14.0 min: 80% B (Column wash)

  • 14.0 - 14.1 min: 80% 10% B (Return to initial conditions)

  • 14.1 - 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Lifecycle

The updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical validation, integrating modern risk management and enhanced robustness testing[3][4]. The validation of the above method must satisfy the following parameters.

Q2R2 Start Analytical Target Profile (ATP) Defined via ICH Q14 Spec Specificity / Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Sens Sensitivity (LOD / LOQ via S/N) Spec->Sens Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Sens->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE approach) Prec->Rob Valid Validated Method Ready for Routine Use Rob->Valid

ICH Q2(R2) analytical method validation lifecycle for purity analysis.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaRepresentative Result
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV). Peak purity via PDA.No interference at target RT; Peak Purity Angle < Threshold.Purity Angle: 0.12 < Threshold: 0.25. (Pass)
Linearity & Range 5 concentration levels from 25% to 150% of nominal concentration (100 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998; y-intercept bias < 2.0%.
Accuracy Spike recovery at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%.99.6% ± 0.5% across all levels.
Precision Repeatability (n=6 injections). Intermediate precision (different day/analyst).%RSD 2.0% for peak area and retention time.Area %RSD = 0.7%; RT %RSD = 0.2%.
LOD & LOQ Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD: S/N 3. LOQ: S/N 10.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), pH ( ± 0.1).System suitability criteria must remain met ( Rs​ > 2.0).Minimum Rs​ observed = 2.4. (Pass)

Causality in Validation: By executing forced degradation (Specificity), we prove that even if the 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine hydrolyzes into a mono-chloro derivative during storage, the Polar-Embedded column's selectivity will resolve the degradant from the main API peak, ensuring the method is truly stability-indicating[3].

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2015). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Loksha, Y. M., et al. (2016). A Novel Synthetic Route for the Anti‐HIV Drug MC‐1220 and its Analogues. ResearchGate.
  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.

Sources

Comparative

Mass Spectrometry Adduct Validation for 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine: A Comprehensive Platform Comparison

As mass spectrometry (MS) workflows become increasingly automated, the risk of misidentifying small molecule adducts in complex matrices grows. For highly functionalized, halogenated scaffolds like 4,6-dichloro-N,N,5-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows become increasingly automated, the risk of misidentifying small molecule adducts in complex matrices grows. For highly functionalized, halogenated scaffolds like 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (C₇H₉Cl₂N₃)—a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors and other bioactive compounds—accurate adduct validation is paramount.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms (Orbitrap vs. Q-TOF) and ionization techniques (ESI vs. APCI) for the rigorous validation of this compound. By leveraging the intrinsic causality of gas-phase ion chemistry, we establish a self-validating analytical framework that eliminates false-positive annotations.

The Chemistry of Adduct Formation: ESI vs. APCI

The pyrimidine ring and amine functionality of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine endow it with high gas-phase basicity, making it highly amenable to positive ion mode analysis. However, the choice of ionization source dictates the type of adducts formed.

Electrospray Ionization (ESI)

ESI is a liquid-phase ionization process. As the solvent evaporates, charge concentration forces pre-existing solution-phase ions onto the analyte[1]. While this reliably generates the protonated molecule [M+H]⁺ at m/z 206.0246[2], it also makes the compound highly susceptible to alkali metal adduction. Trace sodium or potassium in the mobile phase or biological matrix will competitively form [M+Na]⁺ (m/z 228.0066) and[M+K]⁺ (m/z 243.9805)[2].

Atmospheric Pressure Chemical Ionization (APCI)

To validate whether a peak is a true metabolite or merely an ESI-induced salt adduct, APCI serves as an orthogonal validation tool. APCI relies on gas-phase proton transfer via a corona discharge, bypassing the droplet desolvation mechanics that drive non-volatile salt adduction[3]. Consequently, switching from ESI to APCI will effectively "strip" the [M+Na]⁺ signals, leaving a clean [M+H]⁺ base peak.

Causality A Mobile Phase Additives (Formic Acid) B Electrospray Droplet Desolvation A->B C Protonation [M+H]+ B->C D Alkali Metal Adduction [M+Na]+ B->D E Gas-Phase Basicity of Pyrimidine E->C F Trace Matrix Salts (Na+) F->D

Mechanistic causality of adduct formation during electrospray ionization.

Platform Comparison: Orbitrap vs. Q-TOF

When validating the adducts of a dichloro-compound, the mass analyzer must deliver both high mass accuracy and strict isotopic fidelity. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. A molecule with two chlorine atoms will exhibit a distinct M, M+2, and M+4 isotopic pattern in a predictable 9:6:1 relative intensity ratio[4].

Orbitrap (e.g., Thermo Q Exactive)

Orbitrap platforms offer unparalleled resolving power (frequently >140,000 FWHM), which is exceptional for separating isobaric interferences in complex biological matrices[5]. However, Orbitraps rely on the Fourier transform of image currents. At high resolutions, space-charge effects in the C-trap and transient signal decay can distort the relative intensities of isotopic peaks[5]. This distortion can cause the observed M+2/M ratio to deviate from the theoretical 64%, complicating automated adduct validation.

Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546 / Waters Xevo)

Q-TOF instruments generally operate at lower resolving power (30,000 – 60,000 FWHM) but excel in scan speed and linear dynamic range[6]. Because TOF analyzers count discrete ion arrivals rather than measuring a decaying image current, they maintain superior isotopic fidelity[5]. For 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, the Q-TOF perfectly preserves the 9:6:1 dichloro signature, making it the superior platform for algorithmic isotopic scoring[6].

Table 1: HRMS Platform Performance Comparison
Performance MetricOrbitrap HRMSQ-TOF HRMSImpact on Dichloro-Adduct Validation
Resolving Power Up to 240,00030,000 – 60,000Orbitrap excels at resolving background matrix noise from the adduct.
Isotopic Fidelity Moderate (Space-charge prone)Excellent (Linear counting)Q-TOF is superior for validating the 9:6:1 Cl₂ isotopic signature.
Scan Speed 1.5 – 12 HzUp to 50 HzQ-TOF provides better peak modeling for narrow UHPLC peaks.
Dynamic Range ~10⁴~10⁵Q-TOF detects low-abundance [M+K]⁺ adducts without baseline cutoff.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. We achieve this by using the molecule's innate ³⁵Cl/³⁷Cl isotopic distribution as an internal control. If an assigned adduct peak does not exhibit the correct mass spacing (+1.997 Da) and the 9:6:1 intensity ratio, the assignment is automatically rejected as a false positive.

Step-by-Step Methodology
  • Sample Preparation & Intentional Spiking : Prepare a 1 µg/mL solution of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine in 50:50 Acetonitrile:Water. To force the formation of alkali adducts for validation, spike the sample with 10 µM NaCl and 10 µM KCl.

  • Parallel Ionization Acquisition : Inject the sample sequentially using ESI(+) and APCI(+) modes. Causality Check: The ESI(+) run must show [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The APCI(+) run must show a near-total collapse of the Na⁺/K⁺ adducts into the [M+H]⁺ channel.

  • Isotopic Pattern Verification (The Self-Validation Step) : Extract the ion chromatograms for the theoretical adducts. For each adduct, measure the intensity of the monoisotopic peak (M) and the M+2 peak. Validation Rule: The assignment is only valid if the (M+2)/M intensity ratio is between 60% and 68% (Theoretical is ~64% based on binomial expansion of Cl isotopes)[4].

Workflow N1 Sample Prep: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine N2 Parallel Ionization Strategy N1->N2 N3 ESI (+) Promotes [M+H]+, [M+Na]+ N2->N3 N4 APCI (+) Reduces Alkali Adducts N2->N4 N5 HRMS Platform Selection N3->N5 N4->N5 N6 Orbitrap High Resolution (Isobaric Separation) N5->N6 N7 Q-TOF High Isotopic Fidelity N5->N7 N8 Self-Validating Step: Isotopic Scoring (9:6:1 Ratio Check) N6->N8 N7->N8

Workflow for mass spectrometry adduct validation leveraging parallel ionization and isotopic scoring.

Table 2: Theoretical vs. Observed Adducts (ESI+ Q-TOF Data)
Adduct TypeFormulaTheoretical m/z (M)Expected M+2 m/zTarget Ratio (M : M+2 : M+4)Validation Status
[M+H]⁺ C₇H₁₀Cl₂N₃⁺206.0246208.0217100 : 64 : 10Validated (Present in ESI & APCI)
[M+Na]⁺ C₇H₉Cl₂N₃Na⁺228.0066230.0036100 : 64 : 10Validated (ESI only)
[M+K]⁺ C₇H₉Cl₂N₃K⁺243.9805245.9776100 : 64 : 10Validated (ESI only)
[M+NH₄]⁺ C₇H₁₃Cl₂N₄⁺223.0512225.0482100 : 64 : 10Trace (Requires NH₄OAc buffer)

Note: Theoretical m/z values are derived from monoisotopic mass calculations[2].

Conclusion

For the robust validation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine adducts, relying solely on high mass accuracy is insufficient. A dual-pronged approach utilizing Q-TOF HRMS for its superior isotopic fidelity, combined with parallel ESI/APCI acquisition , provides a self-validating framework. By anchoring peak annotations to the immutable physical laws of chlorine's 9:6:1 isotopic distribution and gas-phase proton transfer mechanics, researchers can confidently eliminate false positives in drug development and metabolomic workflows.

References

  • Adduct formation by coeluting endogenous biomolecules using ESI-MS : A comprehensive study on ESI efficiency Source: PubMed / Springer Nature URL:[Link]

  • Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis Source: AOCS URL:[Link]

  • 4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine - PubChemLite Source: Université du Luxembourg URL:[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog URL:[Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate URL:[Link]

Sources

Validation

Structural &amp; Functional Comparison Guide: Precursor vs. Active NNRTI (4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine vs. MC-1220)

In the highly specialized field of antiviral drug development, the structural evolution from a synthetic precursor to an active pharmaceutical ingredient (API) dictates both chemical reactivity and biological efficacy. T...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly specialized field of antiviral drug development, the structural evolution from a synthetic precursor to an active pharmaceutical ingredient (API) dictates both chemical reactivity and biological efficacy. This guide provides an in-depth comparative analysis between the foundational building block 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine and its highly potent derivative, MC-1220 , a microbicide belonging to the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family.

Designed for drug development professionals, this guide analyzes the structural causality, mechanistic transformations, and validated experimental protocols that bridge the gap between an inactive chemical intermediate and a therapeutic agent.

Structural Divergence and Functional Impact

Although MC-1220 is synthesized directly from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, their structural profiles serve entirely different purposes. The precursor is engineered specifically for its chemical lability, making it an ideal canvas for nucleophilic substitution. Conversely, MC-1220 is optimized for stable, high-affinity binding within the hydrophobic allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme.

Quantitative Structural Comparison

The table below summarizes the critical substituent changes on the pyrimidine core and their functional consequences[1][2].

Structural Feature4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (Precursor)MC-1220 (Active NNRTI)Functional Causality & Impact
Position 2 N,N-dimethylaminoN,N-dimethylaminoConserved: Maintains basicity and optimal solvent interaction without interfering with the binding pocket.
Position 4 Chloro (-Cl)Carbonyl (=O) forming pyrimidin-4(3H)-oneTransformed: Converts a reactive leaving group into a stable hydrogen-bond acceptor, essential for structural stability.
Position 5 Methyl (-CH3)Methyl (-CH3)Conserved: Provides necessary steric bulk to ensure the pyrimidine ring fits snugly into the viral enzyme pocket.
Position 6 Chloro (-Cl)1-(2,6-difluorophenyl)ethylTransformed: Introduces the crucial hydrophobic aromatic wing required for π-π stacking with RT residues (Trp188, Phe227).
Biological Profile None (Synthetic Intermediate)Potent NNRTI (Anti-HIV-1)Precursor is biologically inert; MC-1220 actively locks HIV-1 RT in an open, inactive conformation.

Mechanistic Evolution: From Reactivity to Inhibition

The transition from precursor to API involves replacing reactive moieties with pharmacophoric elements that dictate biological function.

The Precursor's Role: In 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, the two chloro groups at C4 and C6 are highly electronegative, drawing electron density away from the pyrimidine ring. This electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution[3]. While this makes it a perfect synthetic starting material, it possesses no inherent affinity for viral enzymes.

The API's Role (MC-1220): The synthetic transformation replaces the C6 chloro group with a bulky 1-(2,6-difluorophenyl)ethyl moiety and hydrolyzes the C4 chloro group into a carbonyl. This specific spatial arrangement forces the molecule into a "butterfly-like" conformation. When MC-1220 enters the HIV-1 RT allosteric pocket, the 2,6-difluorophenyl ring engages in crucial π-π stacking and hydrophobic interactions with specific amino acid residues (Val179, Phe227, Trp229). This binding restricts the flexibility of the enzyme's thumb domain, locking it in an open conformation and halting RNA/DNA synthesis[2].

MOA MC MC-1220 (NNRTI) RT HIV-1 Reverse Transcriptase (RT) MC->RT Penetrates cell & targets enzyme Pocket Allosteric Hydrophobic Pocket (Val179, Phe227, Trp229) RT->Pocket Binds via π-π stacking & hydrophobic interactions Conf Enzyme Conformational Shift (Locked in Open State) Pocket->Conf Restricts thumb domain flexibility Inhib Inhibition of RNA/DNA Synthesis (Viral Replication Halted) Conf->Inhib Prevents catalytic activity

Fig 1: Mechanism of action of MC-1220 binding to the HIV-1 RT allosteric pocket.

Experimental Workflow: Self-Validating Synthesis Protocol

To objectively demonstrate the performance of the synthesis, we detail the validated, one-pot synthetic protocol used to convert the precursor into MC-1220. This methodology relies on sequential nucleophilic substitution, alkylation, and extreme acidic hydrolysis[4].

SynthesisWorkflow P1 Precursor 4,6-dichloro-N,N,5- trimethylpyrimidin-2-amine R1 Phase 1: Condensation NaH, DMF + 2,6-difluorophenylacetonitrile P1->R1 I1 Intermediate C6-Substituted Nitrile R1->I1 R2 Phase 2: Alkylation Methyl Iodide (CH3I) I1->R2 I2 Intermediate Methylated Nitrile R2->I2 R3 Phase 3: Hydrolysis 8M HCl, 90h reflux I2->R3 API Final API MC-1220 (NNRTI) R3->API

Fig 2: Stepwise synthetic transformation workflow from precursor to MC-1220.

Protocol: One-Pot Synthesis of MC-1220

Phase 1: Nucleophilic Condensation

  • Procedure: Dissolve 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1 eq) and 2,6-difluorophenylacetonitrile (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the system to 0°C and slowly add Sodium Hydride (NaH).

  • Causality: NaH deprotonates the benzylic carbon of the nitrile. The resulting carbanion acts as a strong nucleophile, selectively attacking the C6 position of the pyrimidine ring to displace the first chloride ion[4].

  • Self-Validation Check: Monitor the reaction via LC-MS. Proceed to Phase 2 only when the precursor mass peak ([M+H]⁺ ~206 m/z) is completely depleted, indicating full conversion to the intermediate.

Phase 2: In Situ Alkylation

  • Procedure: After 30 minutes of stirring, add Methyl Iodide (CH₃I) directly to the reaction mixture at room temperature.

  • Causality: The remaining acidic proton on the benzylic carbon is replaced by a methyl group. This added steric bulk is non-negotiable; it forces the final molecule into the precise 3D orientation required for optimal binding in the HIV RT pocket.

  • Self-Validation Check: Extract a micro-aliquot and confirm a mass shift of +14 Da via mass spectrometry, verifying successful methylation before initiating hydrolysis.

Phase 3: Dual Hydrolysis and Decarboxylation

  • Procedure: Quench the reaction, add concentrated (8 M) Hydrochloric Acid, and reflux vigorously for 90 hours.

  • Causality: This extreme acidic environment performs two critical structural modifications simultaneously: (1) It hydrolyzes the remaining C4-chloro group into a stable carbonyl, yielding the pyrimidinone core. (2) It hydrolyzes the nitrile group to a carboxylic acid, which subsequently undergoes thermal decarboxylation to leave the 1-(2,6-difluorophenyl)ethyl group[1][4].

  • Self-Validation Check: Neutralize the cold mixture with 10% NaOH to precipitate the crude product. Validate the final MC-1220 structure via ¹H-NMR. The successful transformation is confirmed by the disappearance of the nitrile carbon signal and the appearance of a distinct doublet/quartet splitting pattern corresponding to the newly formed ethyl group.

References

  • Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:1

  • Organic & Biomolecular Chemistry - RSC Publishing (Accepted Manuscript) Source: Royal Society of Chemistry URL:4

  • An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Source: ACS Publications URL:2

  • 4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine - PubChemLite Source: PubChemLite / uni.lu URL:3

Sources

Comparative

Benchmarking Anti-HIV-1 Activity of Analogs Derived from 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine

Introduction & Rationale The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has been a cornerstone of Highly Active Antiretroviral Therapy (HAART) for combating HIV-1. Among the most promising cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has been a cornerstone of Highly Active Antiretroviral Therapy (HAART) for combating HIV-1. Among the most promising classes of NNRTIs are the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines) derivatives, known for their high specificity and low cellular toxicity.

A critical precursor in the synthesis of advanced DABO-family microbicides is 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine . This intermediate is the fundamental building block for synthesizing the highly potent NNRTI microbicide MC-1220 and its subsequent phosphoramidate prodrugs[1][2]. Because many novel chemical entities in the DABO family suffer from poor aqueous solubility, benchmarking the parent compound against its prodrug analogs and clinical standards (like Efavirenz) is essential for evaluating improvements in pharmacokinetics, cellular uptake, and viral suppression[3][4].

Mechanistic Overview

Unlike nucleoside analogs (NRTIs) that act as competitive chain terminators, MC-1220 and its analogs function as allosteric inhibitors. Upon entering the target cell, the analogs bind with high affinity to the Non-Nucleoside Binding Site (NNBS)—a hydrophobic pocket located approximately 10 Å away from the polymerase active site of the HIV-1 Reverse Transcriptase (RT) enzyme. This binding induces a severe conformational change, locking the RT enzyme in an inactive state and abruptly halting the reverse transcription of viral RNA into proviral DNA[5][6].

G Virion HIV-1 Virion RNA Viral ssRNA Virion->RNA RT Reverse Transcriptase (RT) RNA->RT Template DNA Proviral dsDNA RT->DNA Polymerization Precursor 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine MC1220 MC-1220 & Prodrug Analogs Precursor->MC1220 Synthesis Allosteric NNRTI Binding Pocket MC1220->Allosteric High Affinity Binding Inhibition Conformational Arrest Allosteric->Inhibition Inhibition->RT Allosteric Block

HIV-1 Reverse Transcriptase inhibition pathway by MC-1220 analogs derived from the precursor.

Synthesis Workflow & Derivation

The derivation of MC-1220 from 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is highly efficient, typically executed in a streamlined one-pot or three-step synthesis.

  • Condensation : The precursor undergoes nucleophilic substitution with the sodium salt of 2,6-difluorophenylacetonitrile.

  • Hydrolysis : Subsequent methylation and strong acidic hydrolysis (8M HCl) yield the parent drug, MC-1220.

  • Prodrug Formation : To bypass solubility limitations, MC-1220 is reacted with chlorophosphoramidate derivatives to form phosphoramidate prodrugs (e.g., Compound 8a). These prodrugs are designed to mask the polar functional groups, facilitating passive diffusion across the lipid bilayer before undergoing intracellular enzymatic cleavage to release the active NNRTI[1][3].

Benchmarking Experimental Protocols

To objectively benchmark these analogs, the experimental design must validate both the biological efficacy (viral inhibition vs. cytotoxicity) and the chemical stability of the delivery mechanism.

Protocol 1: Anti-HIV-1 Cytopathogenicity Assay (MT-4 Cells / MTT Method)

Causality & Logic : MT-4 cells are utilized because they are highly permissive to HIV-1 infection and undergo rapid, virus-induced cell death. The MTT assay acts as a self-validating proxy for viral inhibition; it measures mitochondrial succinate dehydrogenase activity. If the drug successfully inhibits the virus, the cells survive, and the MTT reagent is reduced to a purple formazan product.

  • Step 1 : Seed MT-4 cells in flat-bottom microtiter trays containing RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS).

  • Step 2 : Prepare serial dilutions of the test compounds (MC-1220, Prodrug 8a, Efavirenz) and add them to the respective wells.

  • Step 3 : Infect the cells with the HIV-1 wild-type IIIB strain at a multiplicity of infection (m.o.i.) of 0.01.

  • Step 4 : Incubate the microtiter trays for 4 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Step 5 : Introduce the MTT reagent and incubate to allow viable cells to form formazan crystals.

  • Step 6 : Solubilize the crystals and measure spectrophotometric absorbance at 540 nm to calculate the EC₅₀ (concentration protecting 50% of cells) and CC₅₀ (concentration reducing mock-infected cell viability by 50%)[3].

Protocol 2: Prodrug Stability and Hydrolysis Tracking

Causality & Logic : For a prodrug to be viable, it must remain stable in extracellular physiological fluids but hydrolyze rapidly once internalized. Tracking the compound in serum-supplemented media via HPLC mimics systemic circulation conditions.

  • Step 1 : Prepare 100 µM solutions of the phosphoramidate prodrugs in RPMI supplemented with 10% FCS.

  • Step 2 : Incubate the solutions at 37°C with continuous shaking.

  • Step 3 : Withdraw 20 µL aliquots at specific intervals (e.g., 0, 24, 48, 76, and 96 hours).

  • Step 4 : Inject the samples into an SSODS2 reverse-phase HPLC column.

  • Step 5 : Elute with a water/ethanol gradient (40% water) at a flow rate of 0.6 mL/min. Detect via UV at 260 nm to quantify the disappearance of the prodrug peak and the emergence of the parent MC-1220 peak[3].

Comparative Data Analysis

The following table summarizes the benchmarking data of the parent compound (MC-1220), its primary phosphoramidate prodrug (Compound 8a), and clinical reference standards (Efavirenz and MKC-442) against wild-type HIV-1[3][5][7].

Compound / AnalogCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)Extracellular Hydrolysis (96h)
MC-1220 (Parent) > 1000.007 ± 0.002> 14,285N/A
Prodrug 8a 25 ± 30.007 ± 0.002~ 3,571100%
Efavirenz (EFV) ~ 400.003 ± 0.001~ 13,333N/A
MKC-442 > 1000.010 ± 0.003> 10,000N/A

Note: SI is calculated as the ratio of CC₅₀ to EC₅₀. Higher values indicate a wider therapeutic window.

Scientific Insights & Causality

The benchmarking data reveals critical insights into the structure-activity relationship of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine derivatives:

  • Preservation of Potency : The phosphoramidate prodrug (8a) retains the exact low-nanomolar antiviral potency (EC₅₀ = 0.007 µM) of the parent MC-1220. This confirms that the bulky phosphoramidate masking group does not permanently hinder NNBS binding; rather, it is successfully cleaved by intracellular enzymes prior to target engagement.

  • Cytotoxicity Trade-offs : While the prodrug exhibits a lower CC₅₀ (25 µM) compared to the parent drug (>100 µM), the Selectivity Index remains well above 3,000. This is highly favorable for topical microbicide applications where systemic accumulation is minimal.

  • Delivery Optimization : The complete extracellular hydrolysis of Prodrug 8a over 96 hours in serum indicates that while it improves initial aqueous solubility, formulation scientists must balance the hydrolysis rate to ensure the prodrug does not prematurely degrade before cellular uptake.

By leveraging 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting scaffold, researchers can synthesize NNRTIs that match the potency of clinical standards like Efavirenz, while utilizing prodrug strategies to overcome the inherent physicochemical limitations of the DABO family.

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(3), 940-946.[Link]

  • Radi, M., et al. (2020). An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. ACS Omega, 5(8), 3783–3796.[Link]

  • Tarasova, E. V., et al. (2018). Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors: A Combinatorial Approach. Biochemistry (Moscow), 83, 285–306.[Link]

Sources

Safety & Regulatory Compliance

Safety

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories that encounter logistical and safety bottlenecks when scaling up the synthesis or application of complex halogenated intermediates. 4,6-dichloro-N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories that encounter logistical and safety bottlenecks when scaling up the synthesis or application of complex halogenated intermediates. 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1) is a highly specialized pyrimidine derivative utilized in advanced organic synthesis, agrochemical development, and pharmaceutical research.

While its utility is broad, its disposal is strictly regulated. Because this molecule contains two chlorine atoms covalently bonded to a pyrimidine ring, it cannot be treated as standard organic waste. Improper disposal not only violates environmental regulations but also poses severe safety risks to laboratory personnel and local ecosystems.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, grounded in established Environmental Health and Safety (EHS) and Environmental Protection Agency (EPA) standards.

Hazard Assessment & The Causality of Segregation

To properly dispose of a chemical, you must first understand its mechanistic behavior and environmental impact.

The Halogenation Factor: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is classified strictly as Halogenated Organic Waste [1]. The causality behind this strict classification lies in the thermodynamics of its combustion. When non-halogenated organics (like ethanol or acetone) are incinerated, they break down into carbon dioxide and water. However, if halogenated compounds are incinerated at standard, unregulated temperatures, the carbon-chlorine bonds can rearrange to form highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, halogenated waste must be segregated and routed to specialized high-temperature commercial incinerators equipped with acid-gas scrubbers [2].

Biological Activity: Recent toxicological assessments of structurally similar halogenated pyrimidines demonstrate significant antimicrobial and antibiofilm activities [3]. If this compound is improperly sewered (poured down the drain), it can bypass standard municipal water treatment facilities, acting as an environmental toxin that disrupts local microbial ecosystems and promotes bacterial resistance [3].

Quantitative Chemical Profiling

Table 1: Chemical Properties and Waste Classification Impact

Property / ClassificationDetailCausality / Impact on Disposal Protocol
Chemical Name 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amineIdentifies the specific isomer for accurate EHS tracking.
CAS Number 61770-00-1Mandatory identifier for Hazardous Waste labeling.
Waste Category Halogenated Organic WasteCritical: Cannot be sewered or mixed with non-halogenated solvents [2].
Physical State Solid (typically crystalline powder)Prone to aerosolization; must be handled in a fume hood.
Primary Hazards Skin/Eye Irritant, Environmental ToxinMandates strict PPE (nitrile gloves, goggles) and secondary containment.

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, every step of this protocol includes a verification check. Do not proceed to the next step unless the verification is successful.

Step 1: Waste Stream Segregation

  • Action: Dedicate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass) exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste cross-contaminates the entire container, forcing the entire volume to be treated as halogenated. This drastically increases disposal costs and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines [2].

  • Verification: Check the container's existing log. Are there any non-halogenated solvents (e.g., Hexane, Ethyl Acetate) listed? If yes, start a new container.

Step 2: Containment and Accumulation

  • Action: Keep the waste container inside a certified chemical fume hood or a ventilated safety cabinet. Use a funnel with a closing lid to prevent vapor release.

  • Causality: Pyrimidine amines can release volatile dust or vapors. Continuous ventilation ensures that Occupational Exposure Limits (OELs) are not breached during the transfer process.

  • Verification: Ensure the fume hood sash is at the correct operational height and the airflow monitor reads >100 feet per minute (fpm).

Step 3: Labeling and Documentation

  • Action: Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly write "4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine" and check the "Halogenated" and "Toxic" boxes.

  • Causality: "Unknown" chemical waste triggers costly analytical testing by EHS and poses a severe, unpredictable risk to waste handlers [1].

  • Verification: Is the CAS number (61770-00-1) written on the label? Are abbreviations avoided? (Do not write "DCTMPA"; write the full name).

Step 4: Final EHS Transfer

  • Action: Once the container reaches 80% capacity, cap it tightly. Wipe the exterior with a compatible solvent (e.g., isopropanol) to remove trace contamination, and submit a waste pickup request to your institutional EHS department.

  • Causality: Leaving a 20% headspace prevents the container from bursting due to vapor pressure expansion caused by ambient laboratory temperature fluctuations.

  • Verification: Gently squeeze the HDPE container (if applicable). Is there give? Is the exterior dry and free of powder residue?

Emergency Spill Response Workflow

In the event of an accidental release, immediate and structured action is required to prevent exposure. Follow the logical workflow below to contain and neutralize spills of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

SpillResponse Start Spill Detected: 4,6-dichloro-N,N,5-trimethyl- pyrimidin-2-amine Assess Assess Spill Size & Risk Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) Outside Fume Hood Assess->Major PPE Don Maximum PPE (Respirator, Double Gloves) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Dispose Transfer to EHS for High-Temp Incineration Evacuate->Dispose EHS Intervention Absorb Apply Inert Absorbent (e.g., Vermiculite/Sand) PPE->Absorb Collect Collect in Sealable Halogenated Waste Container Absorb->Collect Decon Decontaminate Surface (Solvent Wash) Collect->Decon Label Label as 'Hazardous Waste: Halogenated Spill Debris' Label->Dispose Decon->Label

Workflow for the containment, neutralization, and disposal of halogenated pyrimidine spills.

References

  • UWO Guide to Classifying Unwanted Materials UW Oshkosh Environmental Health and Safety[Link]

  • Laboratory Hazardous Waste Management Guide UTIA Safety Office, University of Tennessee[Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 National Institutes of Health (NIH) / PMC[Link]

Handling

Essential Personal Protective Equipment (PPE) for Handling 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine: A Senior Application Scientist's Guide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. The following protocols a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. The following protocols and recommendations are rooted in established safety principles for handling chlorinated and amino-substituted heterocyclic compounds, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

While a specific, comprehensive toxicological profile for 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine may be limited, its structure—a pyrimidine core with both chloro and amine functionalities—suggests potential hazards that necessitate a stringent PPE protocol. Aromatic amines, as a class, can be readily absorbed through the skin and may pose risks of carcinogenicity and mutagenicity[1][2]. The presence of chlorine atoms can further enhance the reactivity and potential toxicity of the molecule. Therefore, our safety paradigm is built on the principle of minimizing all routes of exposure: dermal, ocular, and inhalation.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. It is imperative to inspect all PPE for integrity before each use.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles that meet ANSI/ISEA Z87.1 standards are mandatory to protect against splashes[3][4]. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing[5][6].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for protection against a variety of chemicals. However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility data. Double-gloving is recommended to increase protection against potential tears and permeation[5].
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination[5].
Respiratory Protection NIOSH-Approved RespiratorAll handling of this compound, particularly in solid form, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols[7]. If there is a potential for airborne particulates outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required[4][6].
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect the feet from spills and falling objects[5].

Procedural Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Donning of PPE
  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly[7].

  • Gather Materials : Assemble all necessary chemicals, equipment, and waste containers before starting the experiment.

  • Don PPE : Don PPE in the following order: lab coat, safety goggles, face shield, and finally, gloves.

Handling and Experimental Use
  • All weighing and transfer of the solid compound must be performed within a chemical fume hood to minimize inhalation risks[7].

  • Avoid generating dust during handling[8].

  • Keep containers of the chemical tightly closed when not in use[7][9].

  • Should any part of the body come into contact with the chemical, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[10][11].

Post-Handling, Doffing of PPE, and Decontamination
  • Decontamination : Thoroughly decontaminate all work surfaces and equipment that have come into contact with the chemical.

  • Doff PPE : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves using the proper technique to prevent skin contact with the outer surface[12].

  • Hand Washing : Immediately wash hands and any exposed skin thoroughly with soap and water after handling the compound[5].

Disposal Plan

Proper disposal of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine and any contaminated materials is essential to prevent environmental contamination.

  • Waste Segregation : All waste, including the chemical itself, any contaminated consumables (e.g., gloves, weigh paper, pipette tips), and rinse solutions, must be treated as hazardous waste[7].

  • Waste Containers : Collect solid waste in a clearly labeled, sealed container designated for hazardous waste. Liquid waste should be collected in a labeled container for halogenated organic waste[7].

  • Institutional Guidelines : Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup[7].

Visualizing the Safety Workflow

The following diagram illustrates the logical flow for the safe handling of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, from preparation to disposal.

Workflow for Safe Handling of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer Proceed to Handling experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete segregate_waste Segregate Hazardous Waste experiment->segregate_waste During Experiment doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands contact_ehs Contact EHS for Pickup store_waste Store in Labeled, Sealed Containers segregate_waste->store_waste store_waste->contact_ehs

Caption: Workflow for Safe Handling of the Compound

References

  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Unknown. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • Tokyo Chemical Industry. (2025, May 22). Safety Data Sheet.
  • XiXisys. (n.d.). CAS 61770-00-1 GHS 11 (Rev.11) SDS/MSDS.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.
  • Apollo Scientific. (n.d.). 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
  • Benchchem. (n.d.). Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine.
  • Unknown. (2011, February 10). 5 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 21). Safety Data Sheet.
  • DVA. (2015, June 17). Exposure to aromatic amines.
  • OSHA. (n.d.). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • WorkSafe GEAR Australia. (2025, December 18). Essential PPE for Protection Against Liquid Chemicals.
  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
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4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
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